Product packaging for Idetrexed trisodium(Cat. No.:CAS No. 1097638-00-0)

Idetrexed trisodium

Cat. No.: B580062
CAS No.: 1097638-00-0
M. Wt: 713.6 g/mol
InChI Key: JMUBAMVCKZFETQ-GVNLSHJKSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Idetrexed trisodium, also known as this compound, is a useful research compound. Its molecular formula is C32H30N5Na3O10 and its molecular weight is 713.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N5Na3O10 B580062 Idetrexed trisodium CAS No. 1097638-00-0

Properties

IUPAC Name

trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O10.3Na/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41;;;/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43);;;/q;3*+1/p-3/t22-,23+,25+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUBAMVCKZFETQ-GVNLSHJKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N5Na3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097638-00-0
Record name Idetrexed trisodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097638000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDETREXED TRISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OLN2U0MXI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Precision Strike: A Technical Guide to the Mechanism of Action of Idetrexed Trisodium in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idetrexed trisodium, also known as BGC 945 or ONX-0801, is a novel, potent, small-molecule inhibitor of thymidylate synthase (TS) that demonstrates a targeted approach to treating ovarian cancer. This technical guide provides an in-depth exploration of the mechanism of action of Idetrexed, detailing its targeted delivery, enzymatic inhibition, and the resultant effects on cancer cell proliferation. The information presented herein is a synthesis of preclinical and clinical data, intended to provide a comprehensive resource for the scientific community.

Core Mechanism: Targeted Inhibition of Thymidylate Synthase

Idetrexed's primary mechanism of action is the potent inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is an essential precursor for the synthesis of DNA. By disrupting this pathway, Idetrexed effectively halts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

A key innovation in the design of Idetrexed is its selective targeting of cancer cells that overexpress the alpha-folate receptor (FRα).[1][2][3] This is achieved through its high binding affinity for FRα, a receptor highly prevalent on the surface of ovarian cancer cells, and a significantly lower affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues.[2] This differential affinity allows for the preferential accumulation of Idetrexed within tumor cells, thereby minimizing off-target toxicity.[2]

Signaling Pathway of Idetrexed Action

Idetrexed_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Idetrexed Idetrexed (BGC 945) FRa Folate Receptor α (FRα) Idetrexed->FRa High Affinity Binding Idetrexed_in Idetrexed FRa->Idetrexed_in Receptor-mediated Endocytosis TS Thymidylate Synthase (TS) Idetrexed_in->TS Inhibition (Ki = 1.2 nM) dTMP dTMP TS->dTMP Methylation Apoptosis Apoptosis TS->Apoptosis Blockade leads to dUMP dUMP dUMP->TS DNA_syn DNA Synthesis & Repair dTMP->DNA_syn DNA_syn->Apoptosis Inhibition induces

Caption: Idetrexed selectively enters FRα-overexpressing cells and inhibits thymidylate synthase.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preclinical and clinical evaluation of Idetrexed.

Parameter Value Cell Lines Reference
Ki (Thymidylate Synthase) 1.2 nM-[4]
IC50 6.6 µMA431 (FRα negative)[4]
1.1 nMA431-FBP (FRα overexpressing)[4]
3.3 nMKB (FRα overexpressing)[4]
90 nMIGROV-1 (Ovarian, FRα expressing)[4]
0.32 µMJEG-3 (Choriocarcinoma, FRα expressing)[4]
Table 1: In Vitro Potency of Idetrexed
Parameter Value Patient Population Reference
Objective Response Rate (ORR) 36% (9 of 25 patients)Platinum-resistant ovarian cancer with high/medium FRα expression[2]
Confidence Interval (95%) 18% - 57.5%Platinum-resistant ovarian cancer with high/medium FRα expression[3]
ORR (Low/No FRα expression) 7.7%Platinum-resistant ovarian cancer[2]
Table 2: Phase I Clinical Trial Efficacy Data

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idetrexed.

Determination of Thymidylate Synthase (TS) Inhibition (Ki)

This protocol describes a spectrophotometric assay to determine the inhibition constant (Ki) of Idetrexed for purified recombinant human thymidylate synthase.

Materials:

  • Recombinant human thymidylate synthase (TS)

  • This compound

  • Deoxyuridine monophosphate (dUMP)

  • N5,N10-Methylenetetrahydrofolate (CH2H4folate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 0.1 mg/mL BSA

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of Idetrexed in the assay buffer.

  • In a 96-well plate, set up reactions containing assay buffer, a fixed concentration of recombinant human TS (e.g., 50 nM), and varying concentrations of Idetrexed.

  • Add a fixed, saturating concentration of dUMP (e.g., 100 µM).

  • Initiate the reaction by adding varying concentrations of the cofactor CH2H4folate.

  • Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance is due to the formation of dihydrofolate, a product of the TS-catalyzed reaction.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the Ki value by global fitting of the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression software.

Cell Viability Assay (Crystal Violet Assay)

This protocol details a method for assessing the cytotoxic effects of Idetrexed on ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., IGROV-1)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixing solution: 4% paraformaldehyde in PBS

  • Staining solution: 0.5% (w/v) crystal violet in 25% (v/v) methanol

  • Solubilization solution: 33% (v/v) acetic acid

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Idetrexed for a specified duration (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, gently wash the cells with PBS.

  • Fix the cells by adding the fixing solution and incubating for 15 minutes at room temperature.

  • Wash the plates with water and allow them to air dry.

  • Add the crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding the solubilization solution to each well and incubating for 15 minutes on a shaker.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_workflow Crystal Violet Assay Workflow A 1. Seed Ovarian Cancer Cells in 96-well plate B 2. Treat with Idetrexed (serial dilutions) A->B C 3. Incubate for 72 hours B->C D 4. Wash with PBS C->D E 5. Fix with Paraformaldehyde D->E F 6. Stain with Crystal Violet E->F G 7. Wash and Dry F->G H 8. Solubilize Stain G->H I 9. Measure Absorbance at 590 nm H->I J 10. Calculate IC50 I->J

Caption: Step-by-step workflow for the crystal violet cell viability assay.

Folate Receptor Alpha (FRα) Expression Analysis

The selective action of Idetrexed is dependent on the expression of FRα on the surface of cancer cells. The following outlines common methods for assessing FRα expression.

Immunohistochemistry (IHC):

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ovarian tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the FRα antigen.

  • Antibody Incubation: Slides are incubated with a primary antibody specific for FRα.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.

  • Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei.

  • Scoring: A pathologist scores the percentage of tumor cells with positive membrane staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).

Flow Cytometry:

  • Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue or cultured cells.

  • Antibody Staining: Cells are incubated with a fluorescently labeled primary antibody against FRα.

  • Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Quantification: The percentage of FRα-positive cells and the mean fluorescence intensity are determined.

Quantitative PCR (qPCR):

  • RNA Extraction: Total RNA is extracted from tumor tissue or cells.

  • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for the FOLR1 gene (which encodes FRα) and a reference gene.

  • Analysis: The relative expression level of FOLR1 mRNA is calculated.

Logical Relationship of FRα Expression to Idetrexed Efficacy

FRa_Efficacy_Relationship FRa_high High FRα Expression Idetrexed_uptake_high Increased Idetrexed Cellular Uptake FRa_high->Idetrexed_uptake_high FRa_low Low/No FRα Expression Idetrexed_uptake_low Limited Idetrexed Cellular Uptake FRa_low->Idetrexed_uptake_low Efficacy_high High Clinical Efficacy (e.g., High ORR) Idetrexed_uptake_high->Efficacy_high Efficacy_low Low Clinical Efficacy (e.g., Low ORR) Idetrexed_uptake_low->Efficacy_low

Caption: Relationship between FRα expression and the clinical efficacy of Idetrexed.

Conclusion

This compound represents a significant advancement in the targeted therapy of ovarian cancer. Its dual mechanism of selective uptake via the alpha-folate receptor and potent inhibition of thymidylate synthase provides a strong rationale for its clinical development. The data presented in this technical guide underscore the importance of FRα as a predictive biomarker for Idetrexed efficacy. Further investigation, including ongoing clinical trials, will continue to elucidate the full potential of this promising therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the intricate mechanisms of Idetrexed and to develop next-generation targeted therapies.

References

Idetrexed Trisodium: A Technical Guide to Folate Receptor Alpha-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idetrexed trisodium (also known as BGC 945, ONX-0801, and CT900) is a next-generation, small-molecule inhibitor of thymidylate synthase (TS) that exhibits a high degree of selectivity for cancer cells overexpressing the folate receptor alpha (FRα).[1] This targeting mechanism is achieved through a structural design that mimics folic acid, allowing for preferential uptake into FRα-positive tumors.[2] Once internalized, Idetrexed potently inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA replication and subsequent cell death.[1][3] Preclinical and clinical studies have demonstrated Idetrexed's promising anti-tumor activity, particularly in FRα-expressing malignancies such as ovarian and endometrial cancers, with a favorable safety profile compared to traditional antifolates.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling and experimental workflows.

Mechanism of Action: Dual Targeting of Folate Receptor Alpha and Thymidylate Synthase

Idetrexed's unique mechanism of action is centered on its selective targeting of cancer cells that overexpress the folate receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein.[1] While FRα expression is limited in most normal tissues, it is highly upregulated in a variety of epithelial tumors, including over 90% of ovarian and endometrial cancers.[3] This differential expression provides a therapeutic window for targeted drug delivery.

Idetrexed is designed to have a high binding affinity for FRα, reportedly similar to that of its natural ligand, folic acid.[2] This allows for its efficient internalization into cancer cells via receptor-mediated endocytosis.[2] A key feature of Idetrexed's design is its significantly lower affinity for the reduced folate carrier (RFC), the primary transporter of folates into normal cells.[3] This minimizes uptake into healthy tissues, thereby reducing the off-target toxicities commonly associated with conventional antifolate chemotherapeutics.[3]

Once inside the cancer cell, Idetrexed acts as a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway.[5] TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine for DNA replication.[5] By inhibiting TS, Idetrexed depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), disruption of DNA synthesis and repair, and ultimately, apoptotic cell death.[3]

Folate Receptor Alpha (FRα) Signaling Pathway

The binding of ligands, such as folic acid or Idetrexed, to FRα can initiate intracellular signaling cascades in addition to mediating endocytosis. These pathways can influence cell proliferation, survival, and migration. The following diagram illustrates the key signaling events associated with FRα activation.

FRa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Idetrexed Idetrexed FRa FRα Idetrexed->FRa Binding GPI_Anchor GPI Anchor FRa->GPI_Anchor Caveolae Caveolae FRa->Caveolae Internalization Endosome Endosome Caveolae->Endosome Trafficking Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Released_Idetrexed Released Idetrexed Lysosome->Released_Idetrexed Release TS Thymidylate Synthase (TS) Released_Idetrexed->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Idetrexed internalization and mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity
ParameterValueCell Line / SystemReference
Thymidylate Synthase Inhibition (Ki) 1.2 nMPurified Enzyme[5]
IC50 6.6 µMA431 (FRα low)[5]
1.1 nMA431-FBP (FRα high)[5]
3.3 nMKB (FRα high)[5]
90 nMIGROV-1 (FRα moderate)[5]
0.32 µMJEG-3 (FRα moderate)[5]
Table 2: Preclinical Pharmacokinetics in Mice
ParameterValueDosingAnimal ModelReference
Tumor Half-life (t1/2) 28 hours100 mg/kg (single i.p. or i.v. injection)Xenograft Mice[6]
Plasma AUC (i.p. vs i.v.) 50% higher (i.p.)100 mg/kg (single injection)Xenograft Mice[6]
Tumor dUrd Increase 5-20 fold100 mg/kg (daily for 16 days)Xenograft Mice[5]
Table 3: Phase I Clinical Trial Data (Platinum-Resistant Ovarian Cancer)
ParameterValuePatient PopulationReference
Objective Response Rate (ORR) 36% (9 out of 25 patients)High/Medium FRα Expression[4]
Objective Response Rate (ORR) 7.7%Low/No FRα Expression[3]
Recommended Phase II Dose 12 mg/m² every 2 weeksSolid Tumors[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol is adapted from established spectrophotometric methods for measuring TS activity.[7]

Principle: The enzymatic conversion of dUMP to dTMP by thymidylate synthase involves the concomitant oxidation of 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (H2folate). The increase in absorbance at 340 nm due to the formation of H2folate is monitored to determine the enzyme's activity. The inhibitory potential of Idetrexed is assessed by measuring the reduction in the rate of this reaction in the presence of the compound.

Materials:

  • Purified recombinant human thymidylate synthase

  • dUMP (deoxyuridine monophosphate)

  • CH2H4folate (5,10-methylenetetrahydrofolate)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM MgCl2

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions of dUMP, CH2H4folate, and this compound in the appropriate solvents.

  • In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, dUMP, and CH2H4folate at their final desired concentrations.

  • Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-determined amount of purified thymidylate synthase to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of Idetrexed.

  • Determine the Ki value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Folate Receptor Alpha (FRα) Competitive Binding Assay

This protocol is based on a standard radioligand competitive binding assay format.

Principle: This assay measures the ability of Idetrexed to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to FRα. The displacement of the radioligand by increasing concentrations of Idetrexed is quantified to determine its binding affinity (Kd or IC50).

Materials:

  • FRα-expressing cells (e.g., KB, A431-FBP) or membrane preparations from these cells

  • [3H]-folic acid (radiolabeled ligand)

  • This compound (unlabeled competitor)

  • Binding Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)

  • Wash Buffer: Ice-cold PBS

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates with glass fiber filters

Procedure:

  • Culture FRα-expressing cells to confluency in 96-well plates.

  • Wash the cells twice with ice-cold binding buffer.

  • Prepare a series of dilutions of this compound in binding buffer.

  • In the wells of the 96-well plate, add a fixed concentration of [3H]-folic acid and the varying concentrations of Idetrexed. Include wells for total binding (only [3H]-folic acid) and non-specific binding ( [3H]-folic acid with a high concentration of unlabeled folic acid).

  • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Terminate the binding reaction by rapidly aspirating the incubation medium and washing the cells three times with ice-cold wash buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of Idetrexed.

  • Plot the percentage of specific binding against the logarithm of the Idetrexed concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of Idetrexed on cancer cell lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines with varying FRα expression (e.g., A431, A431-FBP, KB, IGROV-1)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of Idetrexed. Include control wells with medium only (no drug).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of Idetrexed relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the Idetrexed concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations: Workflows and Logical Relationships

Experimental Workflow for In Vitro Evaluation of Idetrexed

The following diagram outlines the typical experimental workflow for the in vitro characterization of a targeted anticancer agent like Idetrexed.

experimental_workflow cluster_target_validation Target Validation cluster_cellular_activity Cellular Activity cluster_data_analysis Data Analysis start Start: Hypothesis Idetrexed targets FRα and inhibits TS ts_inhibition Thymidylate Synthase Inhibition Assay start->ts_inhibition fr_binding FRα Competitive Binding Assay start->fr_binding ki_determination Determine Ki for TS ts_inhibition->ki_determination cell_viability Cell Viability (MTT) Assay (FRα-high vs. FRα-low cells) fr_binding->cell_viability kd_determination Determine Kd for FRα fr_binding->kd_determination ic50_determination Determine IC50 values cell_viability->ic50_determination end_node Conclusion: Efficacy and Selectivity Profile ki_determination->end_node kd_determination->end_node ic50_determination->end_node

Workflow for in vitro characterization of Idetrexed.

Conclusion

This compound represents a promising targeted therapeutic for FRα-overexpressing cancers. Its dual mechanism of selective tumor targeting and potent inhibition of thymidylate synthase offers the potential for improved efficacy and a more favorable safety profile compared to non-targeted antifolates. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Idetrexed in various FRα-positive malignancies.

References

An In-depth Technical Guide to α-Folate Receptor-Mediated Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: The Advent of Targeted Anti-folate Therapy

The landscape of cancer therapeutics is continually evolving towards targeted strategies that maximize efficacy while minimizing off-target toxicities. One promising approach is the development of α-folate receptor (aFR)-mediated thymidylate synthase (TS) inhibitors. This technical guide delves into the core principles, preclinical and clinical data, and experimental methodologies surrounding this innovative class of anti-cancer agents, with a primary focus on the investigational drug ONX-0801 (also known as CT900 and BGC945).

The rationale for this targeted approach lies in the differential expression of the a-folate receptor. While minimally expressed in normal, healthy tissues, aFR is significantly overexpressed in a variety of solid tumors, including high-grade serous ovarian cancer, triple-negative breast cancer, and non-small cell lung cancer.[1] This differential expression provides a molecular handle for selectively delivering cytotoxic agents to cancer cells.

ONX-0801 is a novel, cyclopentaquinazoline-based small molecule designed to exploit this therapeutic window.[1] It functions as a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate, an essential precursor for DNA synthesis.[2][3] By inhibiting TS, these agents disrupt DNA replication and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.

Unlike traditional antifolates, ONX-0801 does not utilize the reduced folate carrier (RFC) for cellular entry, but rather is actively transported into tumor cells via aFR-mediated endocytosis.[1] This selective uptake mechanism is key to its targeted anti-tumor activity and favorable toxicity profile observed in clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ONX-0801.

Table 1: Preclinical Activity of ONX-0801 (BGC945)
ParameterValueCell Line/ModelReference
Binding Affinity (KD) for α-FR ~0.1 nmol/LNot Specified[3]
Thymidylate Synthase Inhibition (Ki) 1.4 nmol/LNot Specified[3]
In Vitro IC50 (4h exposure) >30 µMA431 cells[3]
In Vitro IC50 (24h exposure) 8 µMA431 cells[3]
In Vitro IC50 (48h exposure) 5 µMA431 cells[3]
Table 2: Phase I Clinical Trial of CT900 (ONX-0801) in High-Grade Serous Ovarian Cancer
ParameterValueDosing ScheduleReference
Recommended Phase II Dose (RP2D) 12 mg/m²Every 2 weeks (q2Wk)[2][4]
Overall Response Rate (ORR) 21.9% (14/64)Expansion Cohorts[2][5]
RECIST Response Rate (High/Medium α-FR) 29% (6/21)12 mg/m² q2Wk[1]
RECIST Response Rate (High/Medium α-FR) 42% (5/12)12 mg/m² q2Wk with dexamethasone[1]
CA125 Response Rate (High/Medium α-FR) 63% (10/16)12 mg/m² q2Wk[1]
Table 3: Pharmacokinetic Parameters of CT900 (ONX-0801) at 12 mg/m²
ParameterValueUnitsReference
Cmax 4952ng/mL[4]
AUC 85170h*ng/mL[4]
Half-life (t1/2) 26hours[4]
Table 4: Common Treatment-Related Adverse Events (Grade 1-2) at 12 mg/m² q2Wk
Adverse EventFrequency
Fatigue51%
Nausea36%
Anemia27%
Fever25%
AST Elevation21%
Pneumonitis15%
DiarrheaNot specified
CoughNot specified

Data compiled from multiple cohorts in the Phase I expansion study.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of a-folate receptor-mediated thymidylate synthase inhibitors.

α-Folate Receptor Binding Assay (Immunohistochemistry)

This protocol outlines the general steps for determining a-folate receptor expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Materials:

  • FFPE tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., Diva Decloaker)

  • Primary antibody against human folate receptor alpha

  • Negative control reagent

  • Secondary antibody (e.g., rabbit anti-mouse)

  • HRP-labeled polymer

  • DAB chromogen

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.

  • Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic epitopes. This can be done using a water bath, pressure cooker, or automated stainer.

  • Peroxidase Blocking: Incubate slides with a peroxidase blocking agent to quench endogenous peroxidase activity.

  • Primary Antibody Incubation: Apply the primary anti-folate receptor alpha antibody to the tissue sections and incubate. A parallel slide should be incubated with the negative control reagent.

  • Secondary Antibody Incubation: Wash the slides and apply the secondary antibody, which will bind to the primary antibody.

  • HRP Polymer Incubation: Wash the slides and apply the HRP-labeled polymer, which will bind to the secondary antibody.

  • Chromogen Application: Wash the slides and apply the DAB chromogen. The HRP enzyme will convert the DAB into a brown precipitate at the site of the antigen.

  • Counterstaining: Stain the slides with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Microscopic Evaluation: Examine the slides under a light microscope to assess the intensity and localization of the staining, indicating the level of a-folate receptor expression.

Thymidylate Synthase (TS) Activity Assay (Radiometric)

This protocol describes a common method for measuring TS enzymatic activity based on the release of tritiated water.[6]

Materials:

  • Cell pellets or tissue homogenates

  • Lysis buffer (e.g., 50mM Tris-HCl, pH 7.5, with 2mM dithiothreitol)

  • [5-³H]deoxyuridine monophosphate ([³H]dUMP)

  • Cofactor: 5,10-methylenetetrahydrofolate (CH₂THF)

  • Activated charcoal slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Lysis: Resuspend cell pellets in lysis buffer and lyse the cells to release the cytosolic contents, including TS.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the cell lysate, [³H]dUMP, and the cofactor CH₂THF.

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C to allow the TS-catalyzed conversion of [³H]dUMP to dTMP, which releases ³H into the solvent (water).

  • Reaction Termination and Substrate Removal: Stop the reaction and add an activated charcoal slurry. The charcoal will bind the unreacted [³H]dUMP substrate.

  • Separation: Centrifuge the tubes to pellet the charcoal with the bound substrate.

  • Scintillation Counting: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with scintillation cocktail.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The amount of tritium released is proportional to the TS activity in the sample.

Cell Viability Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[7]

Materials:

  • Cells cultured in a 96-well plate

  • Test compound (e.g., ONX-0801)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a multi-well spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the compound.

Visualizations

Signaling Pathway and Mechanism of Action

aFR_TS_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ONX-0801 ONX-0801 aFR α-Folate Receptor (aFR) (Overexpressed) ONX-0801->aFR Binding Endosome Endosome aFR->Endosome Internalization (Endocytosis) TS Thymidylate Synthase (TS) Endosome->TS Release of ONX-0801 dUMP dUMP dTMP dTMP TS->dTMP Inhibition dUMP->dTMP TS Catalysis DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Mechanism of action of ONX-0801.

Experimental Workflow: In Vitro Drug Evaluation

In_Vitro_Workflow Start Start: Cancer Cell Lines (aFR+ and aFR-) Cell_Culture Cell Culture & Seeding (96-well plates) Start->Cell_Culture Treatment Treatment with ONX-0801 (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay TS_Activity_Assay Thymidylate Synthase Activity Assay Treatment->TS_Activity_Assay Data_Analysis Data Analysis: IC50 Determination & TS Inhibition Viability_Assay->Data_Analysis TS_Activity_Assay->Data_Analysis End End: Preclinical Efficacy & Mechanism Confirmation Data_Analysis->End

Caption: Workflow for in vitro evaluation of ONX-0801.

Logical Relationship: Therapeutic Window

Therapeutic_Window Tumor_Cells Tumor Cells High_aFR High aFR Expression Tumor_Cells->High_aFR Normal_Cells Normal Cells Low_aFR Low/No aFR Expression Normal_Cells->Low_aFR Drug_Uptake_High High ONX-0801 Uptake High_aFR->Drug_Uptake_High Drug_Uptake_Low Low ONX-0801 Uptake Low_aFR->Drug_Uptake_Low Cytotoxicity Selective Cytotoxicity Drug_Uptake_High->Cytotoxicity Minimal_Toxicity Minimal Off-Target Toxicity Drug_Uptake_Low->Minimal_Toxicity

References

The Impact of CT900 on DNA Synthesis in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT900 (also known as Onatasertib, ONX-0801, or BGC 945) is a novel, highly selective, small-molecule inhibitor of thymidylate synthase (TS). Its primary mechanism of action involves targeted delivery to cancer cells overexpressing the alpha-folate receptor (α-FR), leading to the disruption of de novo thymidine synthesis, a critical process for DNA replication and repair. This targeted approach is designed to concentrate the therapeutic agent in tumor tissues while minimizing exposure to healthy tissues, thereby offering a potentially wider therapeutic window. Preclinical and clinical studies have demonstrated that by inhibiting thymidylate synthase, CT900 effectively induces S-phase cell cycle arrest and triggers apoptosis in cancer cells dependent on this pathway for proliferation. This document provides a comprehensive technical guide on the core mechanism of CT900, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular pathways.

Mechanism of Action of CT900

CT900's efficacy is rooted in a two-pronged strategy: targeted delivery and potent enzyme inhibition.

  • Targeted Delivery via α-Folate Receptor (α-FR): Many solid tumors, including high-grade serous ovarian cancer, triple-negative breast cancer, and non-small cell lung cancer, exhibit significant overexpression of the α-folate receptor on their cell surface, whereas its expression in normal tissues is limited.[1] CT900 was designed to mimic folic acid, allowing it to be actively transported into cancer cells through receptor-mediated endocytosis via the α-FR.[2][3] This selective uptake mechanism is crucial for concentrating the drug within the tumor microenvironment.[3]

  • Inhibition of Thymidylate Synthase (TS): Once internalized, CT900's primary intracellular target is thymidylate synthase.[2] TS is a pivotal enzyme in the de novo nucleotide synthesis pathway, responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[4] dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair.[4] By potently inhibiting TS, CT900 leads to a rapid depletion of the intracellular dTMP and dTTP pools. The resulting nucleotide imbalance disrupts DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][5]

Below is a diagram illustrating the targeted delivery and mechanism of action of CT900.

CT900_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT900 CT900 aFR α-Folate Receptor (α-FR) (Overexpressed) CT900->aFR Binds to Endosome Endosome aFR->Endosome Receptor-Mediated Endocytosis CT900_Internal CT900 Endosome->CT900_Internal Release TS Thymidylate Synthase (TS) CT900_Internal->TS Inhibits dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->TS Substrate DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Required for Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Targeted delivery and mechanism of action of CT900.

Quantitative Data on CT900's Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies of CT900, demonstrating its potency and selectivity.

ParameterValueCell Lines / ConditionsReference
Enzyme Inhibition
Ki (Thymidylate Synthase)1.2 nmol/LIsolated thymidylate synthase[2]
Cell Growth Inhibition
IC50~1-300 nmol/Lα-FR-overexpressing human tumor cell lines[2]
IC50~7 µmol/L (~7000 nmol/L)α-FR-negative mouse L1210 and human A431 cells[2]
In Vivo Efficacy
TS Inhibition6-fold increase in [125I]dUrd uptakeIn vivo KB tumor xenografts in mice (compared to control)[2]

Table 1: Preclinical Efficacy of CT900 (BGC 945)

Cohort / Patient PopulationDosing ScheduleOverall Response Rate (ORR)Reference
High-Grade Serous Ovarian Cancer (HGSOC) - Expansion Cohort12 mg/m² every 2 weeks29% (6/21 evaluable patients)[6]
HGSOC with High/Medium α-FR Expression12 mg/m² every 2 weeks38% (6/16 evaluable patients)[6]
HGSOC with High/Medium α-FR Expression (with Dexamethasone)12 mg/m² every 2 weeks33% (4/12 evaluable patients)[6]

Table 2: Clinical Efficacy of CT900 in High-Grade Serous Ovarian Cancer

Signaling Pathways Affected by CT900

The inhibition of thymidylate synthase by CT900 triggers a cascade of cellular events that culminate in cell cycle arrest and apoptosis. The depletion of dTMP and the subsequent imbalance in the deoxynucleotide pool are primary drivers of these downstream effects.

  • Induction of S-Phase Arrest: DNA replication is a tightly regulated process that occurs during the S-phase of the cell cycle. A sufficient supply of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) is essential for the processive action of DNA polymerases. The CT900-induced depletion of dTTP stalls replication forks, leading to an accumulation of cells in the S-phase.[7] This S-phase arrest is a hallmark of thymidylate synthase inhibition.[7]

  • Activation of Apoptotic Pathways: Prolonged S-phase arrest and the accumulation of DNA damage can trigger apoptosis. The precise mechanisms can be p53-dependent or independent, depending on the genetic background of the cancer cell.[8] Key events include the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, particularly the cleavage and activation of initiator caspase-9 and effector caspase-3.[7][8]

The signaling pathway from TS inhibition to apoptosis is depicted below.

Apoptosis_Pathway TS_Inhibition CT900-mediated Thymidylate Synthase Inhibition dTTP_Depletion dTTP Pool Depletion TS_Inhibition->dTTP_Depletion DNA_Replication_Stall DNA Replication Fork Stalling dTTP_Depletion->DNA_Replication_Stall S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Replication_Stall->S_Phase_Arrest DNA_Damage DNA Damage Accumulation DNA_Replication_Stall->DNA_Damage Mitochondrial_Changes Mitochondrial Membrane Potential Alterations DNA_Damage->Mitochondrial_Changes p53-dependent/independent pathways Cytochrome_C Cytochrome C Release Mitochondrial_Changes->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream signaling cascade following TS inhibition by CT900.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CT900 on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., α-FR-positive KB or IGROV-1 cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of CT900 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

DNA Synthesis Assay (BrdU Incorporation)

This assay quantifies the rate of DNA synthesis by measuring the incorporation of the thymidine analog bromodeoxyuridine (BrdU).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of CT900 as described for the cell viability assay.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Fixation and Denaturation: Remove the labeling medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Express the results as a percentage of BrdU incorporation compared to the vehicle-treated control.

The general workflow for a BrdU incorporation assay is shown below.

BrdU_Workflow Start Seed Cells in 96-well Plate Treat Treat with CT900 and Controls Start->Treat BrdU Add BrdU Labeling Solution Treat->BrdU Incubate Incubate (e.g., 2-4 hours) BrdU->Incubate FixDenature Fix and Denature DNA Incubate->FixDenature PrimaryAb Add Anti-BrdU Primary Antibody FixDenature->PrimaryAb SecondaryAb Add HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Substrate Add TMB Substrate SecondaryAb->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Experimental workflow for a BrdU incorporation assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with CT900 or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

  • Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

CT900 represents a promising targeted therapeutic strategy for cancers that overexpress the α-folate receptor. Its potent and selective inhibition of thymidylate synthase directly impacts the fundamental process of DNA synthesis, leading to S-phase cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working to further understand and develop this class of targeted anticancer agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of CT900 across various α-FR-positive malignancies.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Idetrexed Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idetrexed trisodium (also known as BGC 945, ONX 0801, and CT900) is a novel, potent, and selective small-molecule inhibitor of thymidylate synthase (TS). A key feature of Idetrexed is its targeted delivery to tumor cells that overexpress the α-folate receptor (FRα), a cell-surface glycoprotein prevalent in various solid tumors, including ovarian and non-small cell lung cancer. This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicity associated with conventional non-targeted antifolates. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its mechanism of action, data from preclinical and clinical studies, and experimental methodologies.

Introduction

This compound is a cyclopentaquinazoline-based antifolate that gains entry into cancer cells via FRα-mediated endocytosis. Unlike many other antifolates, it has a low affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues, thereby reducing the potential for off-target toxicities. Once inside the cell, Idetrexed is polyglutamated, which enhances its retention and inhibitory activity against thymidylate synthase. The inhibition of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), leads to depletion of the downstream deoxythymidine triphosphate (dTTP) pool. This imbalance in deoxynucleotide triphosphates results in misincorporation of uracil into DNA, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.

Pharmacodynamics: Mechanism of Action and Cellular Effects

Idetrexed is a potent inhibitor of thymidylate synthase with a Ki of 1.2 nM. Its primary pharmacodynamic effect is the disruption of DNA synthesis and repair, leading to cell death in FRα-overexpressing cancer cells.

Signaling Pathway

The mechanism of action of Idetrexed involves several key steps, from receptor binding to the induction of apoptosis.

Idetrexed_Mechanism_of_Action cluster_intracellular Intracellular Space Idetrexed This compound FRa α-Folate Receptor (FRα) Idetrexed->FRa Binding Endosome Endosome FRa->Endosome Endocytosis Idetrexed_Intra Intracellular Idetrexed Endosome->Idetrexed_Intra Release TS Thymidylate Synthase (TS) Idetrexed_Intra->TS Inhibition dTMP dTMP DNA_synthesis DNA Synthesis & Repair TS->DNA_synthesis Inhibition leads to dUMP dUMP dUMP->dTMP Methylation dTTP dTTP dTMP->dTTP dTTP->DNA_synthesis S_Phase_Arrest S-Phase Arrest DNA_synthesis->S_Phase_Arrest Disruption leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

In Vitro Potency

Idetrexed has demonstrated potent anti-proliferative activity in various cancer cell lines, with its efficacy correlating with the level of FRα expression.

Cell LineIC50
A4316.6 μM
A431-FBP (FRα overexpressing)1.1 nM
KB3.3 nM
IGROV-190 nM
JEG-30.32 μM
Source: MedChemExpress

Pharmacokinetics

The pharmacokinetic profile of Idetrexed has been evaluated in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Mice

In preclinical studies involving mice bearing KB tumors, Idetrexed exhibited rapid plasma clearance and distribution to tissues following intravenous administration.

ParameterValue
Dose 100 mg/kg (i.v.)
Plasma Clearance 0.021 L/h
Terminal Half-life (Plasma) 2 hours
Terminal Half-life (Liver) 0.6 hours
Terminal Half-life (Kidney) 5 hours
Terminal Half-life (Spleen) 21 hours
Terminal Half-life (Tumor) 28 hours
Source: Institute of Cancer Research
Clinical Pharmacokinetics in Humans

A Phase I clinical trial (NCT02360345; also referred to as the CT900 study) evaluated the pharmacokinetics of Idetrexed in patients with solid tumors. The plasma concentration-time data were analyzed using noncompartmental methods.

Dose Cohort (mg/m²)Tmax (h)Cmax (ng/mL)AUC0-24 (h·ng/mL)AUClast (h·ng/mL)CL (mL/h)Vss (mL)
1 (qWk) 1.0 (1.0-1.0)487 ± 70884 ± 158906 ± 1611857 ± 3363280 ± 970
2 (qWk) 1.0 (1.0-1.0)1020 ± 1912004 ± 4042038 ± 4051656 ± 3213387 ± 739
4 (qWk) 1.0 (1.0-1.0)2017 ± 1864673 ± 7434731 ± 7601432 ± 2243093 ± 459
6 (qWk) 1.0 (1.0-1.0)3633 ± 10507943 ± 27688023 ± 28061297 ± 4522623 ± 1014
2 (q2Wk) 1.0 (1.0-1.0)1023 ± 1211965 ± 1471993 ± 1451683 ± 1233150 ± 290
4 (q2Wk) 1.0 (1.0-1.0)2253 ± 4674590 ± 10394641 ± 10601461 ± 3013060 ± 492
8 (q2Wk) 1.0 (1.0-1.0)4190 ± 60111020 ± 204011113 ± 20871218 ± 2132833 ± 481
12 (q2Wk) 1.0 (1.0-1.0)5101 ± 113317967 ± 460018133 ± 46831133 ± 2762697 ± 610
Data are presented as geometric mean ± geometric SD, except for Tmax which is median (range).
Source: Clinical Cancer Research

Experimental Protocols

Preclinical In Vivo Study in Mice

A representative experimental workflow for evaluating the in vivo efficacy and pharmacokinetics of Idetrexed is outlined below.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Animal Model: Athymic nude mice Tumor_Implantation Tumor Implantation: Subcutaneous injection of KB cells Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring: Calipers measurement Tumor_Implantation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Treatment Idetrexed Administration: Intravenous or Intraperitoneal injection Randomization->Treatment Monitoring Monitoring: Tumor volume, body weight, clinical signs Treatment->Monitoring PK_Sampling Pharmacokinetic Sampling: Blood and tissue collection at various time points Treatment->PK_Sampling Efficacy_Endpoint Efficacy Endpoint: Tumor growth inhibition Monitoring->Efficacy_Endpoint Bioanalysis Bioanalysis: LC-MS/MS for Idetrexed quantification PK_Sampling->Bioanalysis PD_Analysis Pharmacodynamic Analysis: Tumor TS inhibition assay PK_Sampling->PD_Analysis

Caption: Preclinical experimental workflow for Idetrexed evaluation.

Methodology Details:

  • Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.

  • Tumor Cell Line: KB cells, which are known to overexpress the folate receptor, are a common choice for subcutaneous implantation.

  • Drug Formulation: this compound is dissolved in a suitable vehicle, such as saline, for injection.

  • Dosing Regimen: Dosing can be administered as a single dose for pharmacokinetic studies or as multiple doses for efficacy studies.

  • Sample Collection: Blood samples are collected via standard procedures (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant. Tissues are excised, weighed, and snap-frozen.

  • Bioanalytical Method: Drug concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacodynamic Assessment: Thymidylate synthase inhibition in tumor tissue can be assessed by measuring the levels of FdUMP (the active metabolite of 5-FU, used as a surrogate for TS binding) or by using an ELISA-based assay for total and free TS.

Phase I Clinical Trial Protocol

The Phase I clinical trial of Idetrexed (CT900) followed a 3+3 dose-escalation design.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_dose_escalation Dose Escalation (3+3 Design) cluster_assessments Assessments Eligibility Eligibility Criteria: Patients with advanced solid tumors, adequate organ function Informed_Consent Informed Consent Eligibility->Informed_Consent Cohort_Enrollment Enroll 3 patients in a dose cohort Informed_Consent->Cohort_Enrollment Treatment_Cycle1 Administer Idetrexed (Cycle 1) Cohort_Enrollment->Treatment_Cycle1 DLT_Assessment Assess for Dose-Limiting Toxicities (DLTs) Treatment_Cycle1->DLT_Assessment Safety_Monitoring Safety Monitoring: Adverse events, lab tests, physical exams Treatment_Cycle1->Safety_Monitoring PK_Sampling_Human Pharmacokinetic Sampling: Serial blood draws Treatment_Cycle1->PK_Sampling_Human PD_Assessment Pharmacodynamic Assessment: Optional tumor biopsies, 18F-FLT PET scans Treatment_Cycle1->PD_Assessment Efficacy_Assessment Efficacy Assessment: Tumor response (RECIST criteria) Treatment_Cycle1->Efficacy_Assessment DLT_Decision DLT observed? DLT_Assessment->DLT_Decision Expand_Cohort Expand cohort to 6 patients DLT_Decision->Expand_Cohort Yes No_DLT No DLTs DLT_Decision->No_DLT No Escalate_Dose Escalate to next dose level Expand_Cohort->Escalate_Dose No_DLT->Escalate_Dose

Caption: Phase I clinical trial workflow for Idetrexed.

Methodology Details:

  • Study Design: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Patient Population: Patients with advanced solid tumors for which standard therapy was no longer effective were enrolled.

  • Drug Administration: Idetrexed was administered as an intravenous infusion.

  • Pharmacokinetic Analysis: Blood samples for PK analysis were collected at predefined time points. Plasma concentrations of Idetrexed were determined by a validated LC-MS/MS method. PK parameters were calculated using noncompartmental analysis.

  • Pharmacodynamic Analysis: In a subset of patients, 18F-fluorothymidine (18F-FLT) positron emission tomography (PET) scans were performed before and after treatment to assess the in-tumor inhibition of thymidylate synthase. An increase in 18F-FLT uptake is indicative of TS inhibition.

Conclusion

This compound is a promising novel thymidylate synthase inhibitor with a unique tumor-targeting mechanism mediated by the α-folate receptor. This targeted delivery translates to a favorable pharmacokinetic profile, with prolonged tumor retention and a distinct safety profile compared to non-targeted antifolates. The pharmacodynamic effects are directly linked to its mechanism of action, with potent inhibition of thymidylate synthase leading to cell cycle arrest and apoptosis in FRα-overexpressing tumors. The data from preclinical and Phase I clinical studies support the continued development of Idetrexed as a potential new therapeutic option for patients with FRα-positive cancers.

Idetrexed Trisodium: A Targeted Approach for Folate Receptor Alpha (FRα)-Overexpressing Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Idetrexed trisodium (formerly known as CT900, ONX-0801, and BGC945) is a novel, potent small-molecule inhibitor of thymidylate synthase (TS) with a unique and highly selective mechanism of action.[1][2] It is designed to preferentially target and accumulate in cancer cells that overexpress the folate receptor alpha (FRα), a clinically validated target for a variety of solid tumors.[3] This targeted delivery spares healthy cells that primarily utilize the reduced folate carrier (RFC) for folate uptake, to which Idetrexed has a low affinity.[3] Clinical and preclinical studies have demonstrated promising anti-tumor activity, particularly in FRα-high platinum-resistant ovarian cancer, with a manageable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

Idetrexed is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3] By inhibiting TS, Idetrexed disrupts DNA synthesis and repair, leading to cell death in rapidly proliferating cancer cells.[3]

What sets Idetrexed apart is its selective entry into tumor cells via the FRα. FRα is a glycoprotein that is highly overexpressed on the surface of various epithelial tumors, including over 90% of ovarian and endometrial cancers, while having minimal expression in normal tissues.[3][4] Idetrexed's high affinity for FRα allows for its targeted uptake into cancer cells, leading to a high intracellular concentration of the drug where it can exert its TS-inhibitory effects.[3] This targeted approach is designed to minimize off-target toxicity commonly associated with non-targeted antifolate drugs.[3]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Idetrexed Idetrexed Trisodium FRa FRα Idetrexed->FRa Binding Idetrexed_in Idetrexed FRa->Idetrexed_in Internalization TS Thymidylate Synthase (TS) Idetrexed_in->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP Conversion DNA_syn DNA Synthesis & Repair dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Disruption leads to

Figure 1: Mechanism of action of this compound.

Preclinical Data

In Vitro Activity

Idetrexed has demonstrated potent inhibition of thymidylate synthase with a Ki of 1.2 nM.[5] Its cytotoxic activity has been evaluated in various cancer cell lines with differing levels of FRα expression.

Cell LineCancer TypeFRα ExpressionIC50
A431Epidermoid CarcinomaLow6.6 μM
A431-FBPEpidermoid CarcinomaHigh (FRα-transfected)1.1 nM
KBCervical CarcinomaHigh3.3 nM
IGROV-1Ovarian CarcinomaHigh90 nM
JEG-3ChoriocarcinomaHigh0.32 μM
Table 1: In Vitro Cytotoxicity of Idetrexed in Various Cancer Cell Lines.[5]
In Vivo Studies

In preclinical mouse models, Idetrexed administered at a dose of 100 mg/kg daily for 16 days showed no significant body weight loss or signs of major organ toxicity.[5] Pharmacokinetic analysis revealed that Idetrexed has a longer half-life in tumor tissue (28 hours) compared to other tissues, consistent with its targeted uptake mechanism.[5] Furthermore, a 5-20-fold increase in tumor deoxyuridine (dUrd) levels was observed, indicating effective inhibition of thymidylate synthase in the tumor.[5]

Preclinical studies have also suggested a strong synergistic effect when Idetrexed is combined with the PARP inhibitor, Olaparib.[3] This combination enhanced anti-cancer efficacy by more than 20-fold compared to Olaparib alone, providing the rationale for clinical investigation of this combination.[3]

Clinical Development

Phase I Trial (NCT02360345)

A Phase I dose-escalation and expansion study of Idetrexed was conducted in 109 patients with solid tumors, including expansion cohorts for patients with high-grade serous ovarian cancer.[1][6] The study evaluated weekly and every two-week dosing schedules.[6]

Key Findings:

  • The recommended Phase II dose (RP2D) was established at 12 mg/m² administered intravenously every two weeks.[6][7]

  • The drug was well-tolerated, with most adverse events being mild and manageable. Notably, the classic toxicities associated with TS inhibitors, such as myelosuppression, were not prominent.[3][6]

  • In platinum-resistant high-grade serous ovarian cancer patients with moderate to high FRα expression, Idetrexed demonstrated an Objective Response Rate (ORR) of 36% (9 out of 25 patients).[3][8]

  • The ORR in patients with low or no FRα expression was significantly lower at 7.7% (1 out of 13 patients), confirming the drug's dependence on FRα expression for its efficacy.[3][7]

Patient CohortFRα ExpressionNumber of PatientsObjective Response Rate (ORR)
Platinum-Resistant HGSOCHigh/Medium2536%
Platinum-Resistant HGSOCLow/Negative137.7%
Table 2: Efficacy of Idetrexed in the Phase I Expansion Cohort of Ovarian Cancer Patients.[3][7]
Phase Ib/II IDOL Study (Idetrexed and Olaparib)

Building on the promising preclinical synergy, a Phase Ib/II clinical trial (the IDOL study) was initiated to evaluate the combination of Idetrexed and the PARP inhibitor Olaparib in patients with platinum-resistant ovarian cancer.[3][9] This study aims to determine the optimal dosing, safety, and early efficacy of the combination therapy.[3] The trial was launched in February 2025.[9]

cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Drug Discovery (ICR) InVitro In Vitro Studies (IC50, Ki) Discovery->InVitro InVivo In Vivo Models (Toxicity, PK/PD) InVitro->InVivo PhaseI Phase I Trial (NCT02360345) Dose Escalation & Expansion in Ovarian Cancer InVivo->PhaseI Promising Efficacy & Safety PhaseII_mono Phase II Monotherapy (Ovarian Cancer) PhaseI->PhaseII_mono Established RP2D & Efficacy Signal PhaseIb_combo Phase Ib/II IDOL Study (Idetrexed + Olaparib) PhaseI->PhaseIb_combo Rationale for Combination

Figure 2: Clinical development pathway of this compound.

Experimental Protocols

Determination of FRα Expression

FRα expression in tumor tissue is a critical biomarker for patient selection. The Ventana FOLR1 (FOLR1-2.1) CDx assay is a commonly used immunohistochemistry (IHC) method.[7]

Protocol Outline:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

  • Sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed using a proprietary buffer and heat.

  • The primary antibody, a monoclonal anti-human FRα antibody, is incubated with the tissue.

  • A secondary antibody conjugated to a detection enzyme is applied.

  • A chromogenic substrate is added, resulting in a colored precipitate at the site of FRα expression.

  • The slide is counterstained for nuclear visualization.

  • Scoring is performed by a pathologist based on the percentage of tumor cells with positive membrane staining and the intensity of the staining. A common scoring system categorizes expression as high (≥75% of cells staining), medium (50-74%), low (25-49%), and very low/negative (<25%).[7]

start FFPE Tumor Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval primary_ab Primary Antibody (Anti-FRα) antigen_retrieval->primary_ab secondary_ab Secondary Antibody & Detection System primary_ab->secondary_ab chromogen Chromogen Substrate secondary_ab->chromogen counterstain Counterstain chromogen->counterstain scoring Pathologist Scoring (% & Intensity) counterstain->scoring end FRα Expression Level Determined scoring->end

Figure 3: Immunohistochemistry workflow for FRα expression.
In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Protocol Outline:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • A serial dilution of this compound is prepared and added to the wells.

  • Cells are incubated with the drug for a specified period (e.g., 72 hours).

  • A viability reagent (e.g., MTT) is added to each well.

  • After incubation, the absorbance or luminescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Future Directions

This compound is a promising new therapeutic agent for FRα-overexpressing solid tumors. The ongoing Phase II monotherapy trial in ovarian cancer and the Phase Ib/II combination study with Olaparib will provide further insights into its clinical utility.[1][8][9] Given the high prevalence of FRα expression in other malignancies such as endometrial, triple-negative breast, and lung cancers, there is significant potential for expanding the clinical investigation of Idetrexed into these indications.[4] Further research into predictive biomarkers beyond FRα expression may also help to refine patient selection and optimize treatment outcomes.

References

Methodological & Application

Application Notes and Protocols for Idetrexed Trisodium in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idetrexed trisodium, also known as BGC 945 or ONX-0801, is a novel, potent, and tumor-targeted thymidylate synthase (TS) inhibitor.[1] Its unique mechanism of action involves selective uptake into cancer cells that overexpress the alpha-folate receptor (FRα), a characteristic of various solid tumors, including ovarian, endometrial, and triple-negative breast cancers.[1][2] Unlike conventional antifolates, Idetrexed has a low affinity for the reduced-folate carrier (RFC), which is ubiquitously expressed in normal tissues. This targeted delivery minimizes systemic toxicity while concentrating the therapeutic agent in tumor cells.[1] Once inside the cancer cell, Idetrexed potently inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). This leads to a depletion of the dTTP pool, an imbalance in deoxynucleotides, and ultimately, uracil misincorporation into DNA, resulting in DNA damage and apoptotic cell death.

These application notes provide detailed protocols for utilizing this compound in preclinical in vivo animal models, focusing on a human epidermoid carcinoma KB xenograft model.

Data Presentation

Table 1: Pharmacokinetic Parameters of Idetrexed (100 mg/kg, i.v.) in KB Tumor-Bearing Mice
TissueTerminal Half-life (hours)
Plasma2
Liver0.6
Kidney5
Spleen21
Tumor28

Data sourced from Gibbs et al., Cancer Research, 2005.[1]

Table 2: In Vivo Efficacy of Idetrexed in a KB Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (%)Notes
Vehicle ControlOnce daily, i.v.0Tumor growth is uninhibited.
Idetrexed (100 mg/kg)Single dose, i.v.Significant inhibitionInduces a 5- to 20-fold increase in tumor deoxyuridine (dUrd) levels between 4 and 72 hours post-administration, indicating target engagement.[2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of Idetrexed.

Idetrexed_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_nucleus Nucleus Idetrexed_ext Idetrexed FRa FRα Receptor Idetrexed_ext->FRa Binds to overexpressed receptor Idetrexed_int Idetrexed FRa->Idetrexed_int Internalization TS Thymidylate Synthase (TS) Idetrexed_int->TS Inhibits DNA DNA DNA_damage DNA Damage & Uracil Misincorporation Apoptosis Apoptosis DNA_damage->Apoptosis TS->DNA_damage Inhibition leads to dTMP dTMP dUMP dUMP dUMP->dTMP Conversion dTTP dTTP dTMP->dTTP dTTP->DNA DNA Synthesis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of Idetrexed in a xenograft mouse model.

Experimental_Workflow start Start cell_culture 1. KB Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation (5x10^6 cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment Initiation (Idetrexed or Vehicle) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 7. Study Endpoint (e.g., Tumor Volume > 1000 mm^3) monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an Idetrexed in vivo efficacy study.

Experimental Protocols

KB Xenograft Mouse Model Protocol

This protocol details the establishment of a subcutaneous KB human epidermoid carcinoma xenograft model for the evaluation of this compound.

Materials:

  • KB human epidermoid carcinoma cell line

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) and needles (27G)

  • Calipers

  • This compound

  • Vehicle solution (e.g., sterile 0.9% saline or as specified by the manufacturer)

Procedure:

  • Cell Culture: Culture KB cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.

  • Cell Preparation for Implantation:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS at a concentration of 5 x 107 cells/mL.[3] Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.[3]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-150 mm3, randomize the mice into treatment and control groups.

    • Prepare this compound in the appropriate vehicle at the desired concentration (e.g., for a 100 mg/kg dose).

    • Administer Idetrexed or vehicle to the respective groups via the desired route (e.g., intravenous injection). The dosing schedule will depend on the study design (e.g., single dose for pharmacokinetic studies or multiple doses for efficacy studies).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of toxicity.

    • At the end of the study, euthanize the mice according to IACUC guidelines and collect tumors for further analysis if required.

Pharmacodynamic Analysis of Thymidylate Synthase Inhibition

This protocol describes a method to assess the pharmacodynamic effect of Idetrexed by measuring the incorporation of 5-iodo-2'-deoxyuridine ([125I]dUrd) into tumor DNA.

Materials:

  • KB tumor-bearing mice treated with Idetrexed or vehicle

  • 5-[125I]-iodo-2'-deoxyuridine ([125I]dUrd)

  • DNA extraction kit

  • Gamma counter

Procedure:

  • At a specified time point after Idetrexed administration (e.g., 24 hours), inject mice with [125I]dUrd.[1]

  • After a defined period (e.g., 24 hours post-[125I]dUrd injection), euthanize the mice and excise the tumors.[1]

  • Extract DNA from the tumor tissue using a commercial DNA extraction kit.

  • Measure the radioactivity in the extracted DNA using a gamma counter.

  • An increase in [125I]dUrd incorporation into tumor DNA in Idetrexed-treated mice compared to vehicle-treated mice indicates inhibition of thymidylate synthase. A 6-fold increase has been reported 48 hours after a 100 mg/kg dose of Idetrexed.[1]

Combination Therapy

Idetrexed has shown potential for synergistic effects when combined with other anti-cancer agents. A notable example is its combination with the PARP inhibitor, Olaparib. While preclinical in vivo data on this specific combination is limited in the public domain, clinical trials are underway to evaluate its efficacy in ovarian cancer.[4][5] The rationale for this combination is that Idetrexed-induced DNA damage may be potentiated by the inhibition of DNA repair mechanisms by Olaparib.

Researchers interested in exploring this combination in preclinical models could adapt the KB xenograft protocol above, incorporating an Olaparib treatment arm. Olaparib is typically administered orally. A potential study design could involve daily oral gavage of Olaparib in combination with intermittent intravenous administration of Idetrexed. Dosing and scheduling would need to be optimized based on tolerability and efficacy.

References

Determining the Potency of Idetrexed Trisodium in Ovarian Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology.

Subject: Standardized methodology for determining the half-maximal inhibitory concentration (IC50) of Idetrexed trisodium in ovarian cancer cell lines.

Introduction

This compound (also known as ONX 0801 or BGC 945) is a targeted chemotherapeutic agent that acts as a potent inhibitor of thymidylate synthase (TS).[1] Its mechanism of action involves selective uptake into cancer cells that overexpress the α-folate receptor (FRα), a characteristic feature of a high percentage of ovarian tumors.[2][3] Upon entry, Idetrexed inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, leading to the disruption of DNA synthesis and subsequent cell death.[2][4][5] This targeted approach aims to enhance efficacy while minimizing off-target toxicity.[2] This document provides a detailed protocol for determining the IC50 value of this compound in ovarian cancer cell lines, a critical parameter for assessing its anti-proliferative activity.

Quantitative Data Summary

The following table summarizes the reported IC50 values of Idetrexed in various cancer cell lines, providing a comparative reference for its potency.

Cell LineCancer TypeIC50 Value
IGROV-1Ovarian Cancer90 nM
A431Epidermoid Carcinoma6.6 µM
A431-FBPEpidermoid Carcinoma (FRα+)1.1 nM
KBCervical Cancer3.3 nM
JEG-3Choriocarcinoma0.32 µM

Data sourced from MedChemExpress.[1]

Experimental Protocol: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound in adherent ovarian cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Materials:

  • This compound

  • FRα-positive ovarian cancer cell line (e.g., IGROV-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture ovarian cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the Idetrexed stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 72 hours, in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of Idetrexed

Idetrexed_Pathway cluster_cell Ovarian Cancer Cell FRa Folate Receptor α (FRα) Idetrexed_in Idetrexed TS Thymidylate Synthase (TS) Idetrexed_in->TS Inhibits dTMP dTMP dUMP dUMP dUMP->dTMP Catalyzed by TS DNA_syn DNA Synthesis dTMP->DNA_syn Apoptosis Cell Death (Apoptosis) DNA_syn->Apoptosis Disruption leads to Idetrexed_out Idetrexed (Extracellular) Idetrexed_out->FRa Binds and Enters

Caption: Mechanism of Idetrexed in FRα-positive ovarian cancer cells.

Experimental Workflow for IC50 Determination

IC50_Workflow arrow arrow A Seed Ovarian Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with Idetrexed Dilutions B->D C Prepare Serial Dilutions of Idetrexed C->D E Incubate for 72h D->E F Add MTT Reagent E->F G Incubate for 4h (Formazan Formation) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC50 of Idetrexed using the MTT assay.

References

Application Note: High-Content Imaging of Cellular Responses to Idetrexed Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Idetrexed trisodium is a novel small-molecule antifolate that acts as a potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a critical enzyme in the de novo synthesis of pyrimidines, essential for DNA replication and repair.[4][5] By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4] A key feature of Idetrexed is its targeted delivery mechanism; it selectively enters cells overexpressing the alpha-folate receptor (FRα), which is a common characteristic of various solid tumors, including ovarian and lung cancers.[2][3][4] This targeted approach aims to enhance efficacy while minimizing off-target toxicity.[4]

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in individual cells and cell populations.[6][7][8][9][10] This application note provides detailed protocols for using high-content imaging to assess the cellular effects of this compound treatment, focusing on cytotoxicity, apoptosis, DNA damage, and cell cycle progression. The described methods enable researchers and drug development professionals to perform robust, quantitative analysis of the compound's mechanism of action in a high-throughput format.[11][12][13]

Signaling Pathway of this compound

Idetrexed_Pathway cluster_cell Cancer Cell FRa FRα Receptor Idetrexed_in Idetrexed FRa->Idetrexed_in Internalization TS Thymidylate Synthase (TS) Idetrexed_in->TS Inhibition DNA_damage DNA Damage Idetrexed_in->DNA_damage Thymineless Death dUMP dUMP dTMP dTMP dUMP->dTMP TS-mediated conversion DNA_syn DNA Synthesis dTMP->DNA_syn Cell_cycle Cell Cycle Arrest (S-phase) Apoptosis Apoptosis DNA_damage->Cell_cycle DNA_damage->Apoptosis Idetrexed_out This compound (Extracellular) Idetrexed_out->FRa Binding

Caption: Mechanism of action of this compound.

Experimental Workflow

HCI_Workflow cluster_workflow High-Content Imaging Workflow A 1. Cell Seeding (FRα-positive cells in 96-well plates) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Staining (Multiplexed fluorescent dyes for Cytotoxicity, Apoptosis, DNA Damage, Cell Cycle) B->C D 4. Image Acquisition (Automated Microscopy) C->D E 5. Image Analysis (Segmentation and Feature Extraction) D->E F 6. Data Quantification (Phenotypic profiling) E->F

Caption: Experimental workflow for high-content imaging analysis.

Materials and Methods

Cell Culture and Treatment

FRα-expressing human ovarian cancer cells (e.g., IGROV-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For high-content imaging, cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[14] this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM) and added to the cells. A vehicle control (e.g., DMSO or saline) is also included. Cells are incubated with the compound for various time points (e.g., 24, 48, and 72 hours).

High-Content Imaging Protocols

1. Multiplexed Cytotoxicity and Apoptosis Assay

This protocol allows for the simultaneous assessment of cell viability, cytotoxicity, and apoptosis induction.

  • Reagents:

    • Hoechst 33342 (for nuclear staining and cell counting)

    • CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis detection)

    • A cell-impermeant dye such as Propidium Iodide (PI) or TO-PRO-3 (for cytotoxicity)

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Protocol:

    • Following treatment with this compound, add the CellEvent™ Caspase-3/7 Green Detection Reagent to each well and incubate for 30-60 minutes at 37°C.[15]

    • Add Hoechst 33342 and the cytotoxicity dye to each well and incubate for an additional 15-30 minutes at 37°C.

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye.

2. DNA Damage (γH2AX) and Cell Cycle Assay

This protocol quantifies DNA double-strand breaks and determines the cell cycle phase of individual cells.

  • Reagents:

    • Hoechst 33342 (for DNA content and nuclear staining)

    • Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

    • Fixation solution (4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

    • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Protocol:

    • After this compound treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.

    • Wash twice with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Acquire images using a high-content imaging system.

Image Acquisition and Analysis

Images are acquired using an automated high-content imaging system (e.g., Thermo Scientific CellInsight™ CX7 or Molecular Devices ImageXpress® Micro).[13] Typically, 4-9 sites per well are imaged using a 10x or 20x objective. Image analysis is performed using dedicated software (e.g., HCS Studio™ Cell Analysis Software or MetaXpress®). The analysis workflow generally includes:

  • Image Segmentation: Nuclei are identified and segmented based on the Hoechst 33342 signal. The cytoplasm can be defined by a ring region around the nucleus.[16]

  • Feature Extraction: A wide range of cellular features are quantified for each cell, including:

    • Cell Count: Total number of nuclei.

    • Apoptosis: Intensity of the Caspase-3/7 signal within the cytoplasm.

    • Cytotoxicity: Intensity of the PI or TO-PRO-3 signal in the nucleus.

    • DNA Damage: Number and intensity of γH2AX foci within the nucleus.[17][18]

    • Cell Cycle: Integrated nuclear intensity of the Hoechst 33342 signal to classify cells into G0/G1, S, and G2/M phases.

Results

The following tables present representative quantitative data from high-content imaging analysis of IGROV-1 cells treated with this compound for 48 hours.

Table 1: Cytotoxicity and Apoptosis

Idetrexed (nM)Cell Count (% of Control)Apoptotic Cells (%)Cytotoxic Cells (%)
0 (Vehicle)100.0 ± 5.23.1 ± 0.81.5 ± 0.4
0.195.3 ± 4.85.2 ± 1.11.8 ± 0.5
178.1 ± 6.115.8 ± 2.33.5 ± 0.9
1052.4 ± 5.545.3 ± 4.18.2 ± 1.5
10028.9 ± 3.968.7 ± 5.615.4 ± 2.1
100015.2 ± 2.875.2 ± 6.322.8 ± 3.0

Table 2: DNA Damage and Cell Cycle Analysis

Idetrexed (nM)Average γH2AX Foci per CellG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)1.2 ± 0.355.4 ± 3.128.9 ± 2.515.7 ± 1.9
0.12.5 ± 0.653.1 ± 2.930.5 ± 2.816.4 ± 2.0
18.7 ± 1.545.2 ± 3.542.1 ± 3.112.7 ± 1.8
1025.4 ± 3.830.1 ± 2.858.3 ± 4.211.6 ± 1.5
10048.9 ± 5.125.8 ± 2.565.1 ± 5.09.1 ± 1.3
100055.3 ± 6.222.4 ± 2.168.9 ± 5.58.7 ± 1.1

Discussion

The high-content imaging data demonstrates that this compound induces a dose-dependent decrease in cell viability in FRα-positive IGROV-1 cells. This reduction in cell number is accompanied by a significant increase in the percentage of apoptotic and cytotoxic cells, confirming the cell-killing activity of the compound.

Furthermore, the analysis of DNA damage and cell cycle progression provides mechanistic insights into the action of Idetrexed. Treatment with Idetrexed leads to a marked increase in the formation of γH2AX foci, a biomarker for DNA double-strand breaks. This is consistent with the inhibition of thymidylate synthase, which leads to imbalances in the nucleotide pool and subsequent DNA damage. The cell cycle analysis reveals a significant accumulation of cells in the S phase, indicating that Idetrexed effectively stalls DNA replication.

References

Application Notes and Protocols for Monitoring Thymidylate Synthase Inhibition by Idetrexed In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idetrexed (also known as Tomudex or ZD1694) is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] By inhibiting TS, Idetrexed effectively disrupts DNA synthesis, leading to cell cycle arrest in the S-phase and subsequent apoptosis in cancer cells.[3] A key feature of Idetrexed is its targeted delivery into tumor cells that overexpress the α-folate receptor (FRα), a characteristic of several cancer types, including ovarian and lung cancer. This targeted approach aims to enhance the therapeutic index by increasing the drug concentration in cancer cells while minimizing exposure to normal tissues.[4][5][6]

These application notes provide detailed protocols for monitoring the in vitro activity of Idetrexed, focusing on its inhibitory effect on thymidylate synthase and its impact on cancer cell proliferation. The provided methodologies are essential for researchers and drug development professionals engaged in the preclinical evaluation of Idetrexed and other TS inhibitors.

Data Presentation

Idetrexed Inhibition of Thymidylate Synthase and Cancer Cell Lines
ParameterValueCell Line/Enzyme SourceNotes
Ki 1.2 nMRecombinant human TSRepresents the inhibitor constant, indicating high affinity for the enzyme.[4]
IC50 1.1 nMA431-FBP (FRα high)Demonstrates high potency in a cell line with high FRα expression.[4]
IC50 3.3 nMKB (FRα high)Shows potent inhibition in another FRα-overexpressing cell line.[4]
IC50 90 nMIGROV-1 (FRα medium)Indicates sensitivity in a cell line with moderate FRα expression.[4]
IC50 0.32 µMJEG-3 (FRα high)
IC50 6.6 µMA431 (FRα low/negative)Significantly lower potency in a cell line with low FRα expression, highlighting the role of FRα in drug uptake.[4]

Mandatory Visualizations

Mechanism of Action of Idetrexed

Idetrexed_Mechanism_of_Action cluster_cell Cancer Cell (FRα Overexpressing) Idetrexed_ext Idetrexed (extracellular) FRa α-Folate Receptor (FRα) Idetrexed_ext->FRa Binding Idetrexed_int Idetrexed (intracellular) FRa->Idetrexed_int Internalization TS Thymidylate Synthase (TS) Idetrexed_int->TS Inhibition dTMP dTMP TS->dTMP Methylation dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn S_phase_arrest S-Phase Arrest DNA_syn->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture (FRα-high vs FRα-low) start->cell_culture fra_expression Determine FRα Expression (Flow Cytometry) cell_culture->fra_expression idetrexed_treatment Treat cells with Idetrexed cell_culture->idetrexed_treatment ts_activity_assay Thymidylate Synthase Activity Assay (Tritium Release or LC-MS) idetrexed_treatment->ts_activity_assay cell_proliferation_assay Cell Proliferation Assay (MTS or Crystal Violet) idetrexed_treatment->cell_proliferation_assay data_analysis Data Analysis (IC50 determination) ts_activity_assay->data_analysis cell_proliferation_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Idetrexed Trisodium Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idetrexed trisodium. The information is designed to address specific issues that may be encountered during experiments and to provide strategies for overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By inhibiting TS, Idetrexed leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] A key feature of Idetrexed is its targeted delivery to cancer cells that overexpress the folate receptor alpha (FRα).[4][5] Idetrexed has a high affinity for FRα, leading to its selective uptake and accumulation in tumor cells while having a significantly lower affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues. This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicity.[2]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Resistance to this compound can arise from several factors, primarily related to its target, transport, and the cellular response to DNA damage. Potential mechanisms include:

  • Target-Related Resistance:

    • Overexpression of Thymidylate Synthase (TS): An increase in the intracellular levels of TS protein can titrate out the inhibitor, requiring higher concentrations of Idetrexed to achieve the same level of inhibition.[6] This is a common mechanism of resistance to TS inhibitors.

    • Mutations in the TYMS Gene: Alterations in the gene encoding TS can lead to a modified protein with reduced binding affinity for Idetrexed, thereby diminishing its inhibitory effect.

  • Transport-Related Resistance:

    • Downregulation or Mutation of Folate Receptor Alpha (FRα): Since Idetrexed uptake is primarily mediated by FRα, a decrease in the number of these receptors on the cell surface or mutations that impair its function can significantly reduce intracellular drug accumulation.[2][4]

  • Cellular Metabolism and DNA Repair:

    • Enhanced DNA Damage Response (DDR): Upregulation of DNA repair pathways can counteract the DNA damage induced by Idetrexed, allowing cells to survive and proliferate despite TS inhibition.

Q3: How can I assess if my cells have developed resistance to this compound?

To determine if your cells have developed resistance, you can perform the following experiments:

  • Cell Viability/Cytotoxicity Assays: Compare the half-maximal inhibitory concentration (IC50) of Idetrexed in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.

  • Western Blot Analysis for TS Expression: Quantify the protein levels of thymidylate synthase in both sensitive and resistant cells to check for overexpression.

  • Flow Cytometry for FRα Expression: Measure the cell surface expression of FRα to identify any downregulation in the resistant cell line.

  • Thymidylate Synthase Activity Assay: Directly measure the enzymatic activity of TS in cell lysates to assess the level of inhibition by Idetrexed.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, MTS).
  • Possible Cause 1: Assay Interference. The reducing environment of some cell culture media or the presence of certain compounds can interfere with the tetrazolium dye reduction, leading to inaccurate readings.

    • Solution: When using tetrazolium-based assays, ensure that the final reading is taken within the linear range of the assay. It is also advisable to run a parallel assay without cells but with the drug to check for any direct reduction of the dye by the compound. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a fluorescence-based live/dead assay).[7]

  • Possible Cause 2: Sub-optimal Cell Seeding Density. If cells are seeded too sparsely, they may not reach a sufficient number for a robust signal. Conversely, if they are too dense, they may enter a quiescent state, which can affect their sensitivity to cell cycle-dependent drugs like Idetrexed.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and the duration of the assay. Ensure that the cells are in the logarithmic growth phase at the time of drug addition.

  • Possible Cause 3: Inconsistent Incubation Times. The effect of Idetrexed is time-dependent. Variations in incubation time will lead to variability in results.

    • Solution: Standardize the incubation time with Idetrexed across all experiments. For IC50 determination, a 72-hour incubation is commonly used for antifolates.

Problem 2: No significant difference in TS protein expression between sensitive and suspected resistant cells.
  • Possible Cause 1: Resistance is not due to TS overexpression. The resistance mechanism may involve a mutation in the TYMS gene that affects drug binding but not protein expression levels, or it could be related to drug transport or downstream DNA repair pathways.

    • Solution: Sequence the TYMS gene in the resistant cell line to check for mutations. Assess the expression and function of FRα. Investigate the activity of key DNA damage response proteins.

  • Possible Cause 2: Issues with the Western Blot protocol. Technical issues such as poor protein transfer, inactive antibodies, or incorrect antibody concentrations can lead to inaccurate results.

    • Solution: Optimize your Western blot protocol. Ensure complete protein transfer by checking the membrane with a Ponceau S stain. Use a positive control (a cell line known to express TS) and a negative control. Titrate your primary and secondary antibodies to find the optimal concentrations.

Strategies to Overcome this compound Resistance

Combination Therapy with PARP Inhibitors (e.g., Olaparib)

A promising strategy to overcome Idetrexed resistance is to use it in combination with a Poly (ADP-ribose) polymerase (PARP) inhibitor, such as Olaparib.[2][8]

Rationale:

Idetrexed-mediated inhibition of thymidylate synthase leads to single-strand DNA breaks.[8] In cells with a functioning DNA damage response, these breaks can be repaired. PARP enzymes play a crucial role in the repair of single-strand breaks. By inhibiting PARP with Olaparib, these single-strand breaks are not repaired and are converted into more lethal double-strand breaks during DNA replication.[9] This synthetic lethality approach can be particularly effective in cancer cells, which often have underlying defects in other DNA repair pathways. Preclinical studies have shown that the combination of Idetrexed and Olaparib can enhance anti-cancer efficacy by more than 20-fold compared to Olaparib alone.[2] A Phase Ib/II clinical trial (the IDOL study) is currently investigating this combination in patients with high-grade serous ovarian cancer.[2][10]

Experimental Workflow for Assessing Synergy:

G cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Synergy Analysis start Seed cancer cells (sensitive and resistant lines) treatment Treat with Idetrexed, Olaparib, and combination at various concentrations start->treatment viability Perform cell viability assay (e.g., MTS/MTT) after 72h treatment->viability data_analysis Calculate cell viability for each treatment condition viability->data_analysis ic50 Determine IC50 values for each drug alone and in combination data_analysis->ic50 ci Calculate Combination Index (CI) using CompuSyn software ic50->ci conclusion CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism ci->conclusion

Caption: Workflow for determining the synergistic effect of Idetrexed and Olaparib.

Data Presentation

Table 1: this compound IC50 Values in FRα-High and FRα-Low Cell Lines

Cell LineFRα ExpressionIdetrexed IC50 (nM)Reference Cell LineIdetrexed IC50 (µM)
A431-FBPHigh1.1A4316.6
KBHigh3.3IGROV-10.09
JEG-3High320

Data adapted from MedchemExpress product information.[11]

Table 2: Clinical Response to Idetrexed in Platinum-Resistant Ovarian Cancer

FRα Expression LevelNumber of PatientsObjective Response Rate (ORR)
Medium to High2536%
Low or NegativeNot specified7.7%

Data from a Phase I clinical trial.[2][5]

Signaling Pathways

G cluster_uptake Drug Uptake cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Idetrexed_ext Extracellular Idetrexed FRa Folate Receptor α (FRα) Idetrexed_ext->FRa Binding & Internalization Idetrexed_int Intracellular Idetrexed FRa->Idetrexed_int TS Thymidylate Synthase (TS) Idetrexed_int->TS Inhibition dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS DNA_syn DNA Synthesis & Repair dTMP->DNA_syn TS_over TS Overexpression TS_over->TS Counteracts Inhibition TS_mut TS Mutation TS_mut->Idetrexed_int Reduces Binding FRa_down FRα Downregulation FRa_down->FRa Reduces Uptake

Caption: Idetrexed mechanism of action and resistance pathways.

Key Experimental Protocols

Protocol 1: Assessment of FRα Expression by Flow Cytometry

Objective: To quantify the cell surface expression of Folate Receptor Alpha (FRα).

Materials:

  • Single-cell suspension of cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Primary antibody: Anti-FRα monoclonal antibody (e.g., clone Mov18)

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., FITC or PE-conjugated)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Harvest cells and prepare a single-cell suspension.

  • Wash the cells twice with ice-cold PBS containing 1% BSA.

  • Resuspend the cells to a concentration of 1x10^6 cells/mL in PBS with 1% BSA.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • To the appropriate tubes, add the primary anti-FRα antibody or the isotype control antibody at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with ice-cold PBS with 1% BSA.

  • Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the fluorescently-conjugated secondary antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with ice-cold PBS with 1% BSA.

  • Resuspend the cells in 500 µL of PBS for analysis on a flow cytometer.

  • Acquire data and analyze the mean fluorescence intensity (MFI) of the FRα-stained cells compared to the isotype control.

Protocol 2: Western Blot for Thymidylate Synthase (TS) Expression

Objective: To determine the relative protein expression of Thymidylate Synthase.

Materials:

  • Cell lysates from sensitive and resistant cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Thymidylate Synthase antibody

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-TS antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.[12][13]

Protocol 3: Cell Viability Assay (MTS/MTT)

Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Idetrexed (and a vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.

  • If using MTT, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[1][14][15]

References

Technical Support Center: Optimizing Idetrexed Trisodium Dosage in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idetrexed trisodium in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of thymidylate synthase (TS).[1][2][3][4] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to the inhibition of DNA replication and repair. This ultimately results in S-phase cell cycle arrest and caspase-dependent apoptosis in cancer cells.[5] A key feature of Idetrexed is its selective targeting of cancer cells that overexpress the alpha-folate receptor (FRα), which facilitates its cellular uptake while minimizing exposure to normal tissues.[3][4]

Q2: What is a recommended starting dosage for this compound in mouse xenograft models?

Based on published preclinical pharmacokinetic studies, a dosage of 100 mg/kg administered via a single intraperitoneal (i.p.) or intravenous (i.v.) injection in mice has been reported.[6] This dosage was found to be well-tolerated and did not lead to body weight loss or significant organ toxicity in a 16-day study.[6] However, this was for pharmacokinetic analysis and may not be the optimal therapeutic dose. It is recommended to perform a dose-ranging study to determine the optimal dosage for your specific xenograft model and experimental goals.

Q3: How should I prepare this compound for in vivo administration?

For in vivo studies, this compound should be reconstituted in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., sterile saline or phosphate-buffered saline for i.p. or i.v. injection). It is crucial to ensure complete dissolution and to prepare the formulation fresh for each administration to maintain its stability and efficacy. The final concentration should be calculated to deliver the desired dose in a volume appropriate for the size of the animal (typically 100-200 µL for a mouse).

Q4: How can I monitor the therapeutic response to this compound in my xenograft model?

Therapeutic response can be monitored through several methods:

  • Tumor Volume Measurement: Regularly measure the tumor dimensions (length and width) with calipers and calculate the tumor volume using the formula: (L x W²) / 2.

  • Bioluminescence Imaging (BLI): For xenograft models established with luciferase-expressing cancer cells, BLI can provide a sensitive and non-invasive way to monitor tumor burden and response to treatment.[7][8]

  • Positron Emission Tomography (PET)/Magnetic Resonance Imaging (MRI): These imaging modalities can provide detailed information on tumor metabolism and volume.[7][8][9]

  • Body Weight and Clinical Observations: Monitor the general health of the animals by recording body weight and observing for any signs of toxicity, such as changes in behavior, appetite, or posture.

  • Pharmacodynamic Biomarkers: At the end of the study, tumors can be excised and analyzed for biomarkers of drug activity, such as inhibition of thymidylate synthase or induction of apoptosis markers (e.g., cleaved caspase-3).

Troubleshooting Guides

Issue 1: High Toxicity or Animal Death
Possible Cause Troubleshooting Steps
Dosage is too high for the specific animal strain or xenograft model. - Reduce the dosage of this compound. - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - Consider a different dosing schedule (e.g., less frequent administration).
Vehicle-related toxicity. - Ensure the vehicle is sterile and non-toxic. - Run a vehicle-only control group to assess any adverse effects of the vehicle itself.
Rapid tumor lysis syndrome. - This is more likely in highly sensitive tumors. - Start with a lower initial dose and gradually escalate. - Ensure adequate hydration of the animals.
Improper drug administration. - Ensure correct i.p. or i.v. injection technique to avoid accidental administration into vital organs.
Issue 2: Lack of Efficacy or Inconsistent Tumor Regression
Possible Cause Troubleshooting Steps
Suboptimal dosage or dosing schedule. - Increase the dosage of this compound, not exceeding the MTD. - Optimize the dosing schedule (e.g., more frequent administration if the half-life is short in your model).
Low or no expression of FRα on the cancer cells. - Verify the FRα expression level of your cancer cell line or patient-derived xenograft (PDX) model using immunohistochemistry (IHC) or flow cytometry. This compound is most effective in tumors with high FRα expression.[3][4]
Drug instability. - Prepare the this compound formulation fresh before each use. - Store the compound under the recommended conditions.
Tumor heterogeneity. - Inherent resistance within the tumor cell population can lead to inconsistent responses. - Consider combination therapies to target multiple pathways. Preclinical studies have shown synergy when Idetrexed is combined with the PARP inhibitor Olaparib.[3]
High tumor burden at the start of treatment. - Initiate treatment when tumors are smaller and well-established but not overly large, as this can affect drug penetration and efficacy.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model
  • Cell Culture: Culture FRα-positive cancer cells in their recommended medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Anesthetize the mouse using an appropriate anesthetic.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.

  • Monitoring: Monitor the mice for tumor growth. Begin treatment when the tumors reach an average volume of 100-150 mm³.

Protocol 2: Dose-Ranging Study for this compound
  • Animal Grouping: Once tumors have reached the desired size, randomize the mice into groups of at least 5-8 animals per group.

  • Dose Levels: Prepare at least three dose levels of this compound (e.g., 50 mg/kg, 100 mg/kg, and 150 mg/kg) and a vehicle control. The selection of doses should be based on any available preclinical data and the MTD, if known.

  • Drug Administration: Administer the assigned dose of this compound or vehicle to each mouse via the chosen route (e.g., i.p. or i.v.) and schedule (e.g., once or twice weekly).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Compare the tumor growth inhibition and any observed toxicity across the different dose groups to determine the optimal therapeutic dose.

Data Presentation

Table 1: Example of a Dose-Ranging Study Design

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Animals
1Vehicle Control-i.p.Twice weekly8
2This compound50i.p.Twice weekly8
3This compound100i.p.Twice weekly8
4This compound150i.p.Twice weekly8

Table 2: Example of Pharmacokinetic Parameters of Idetrexed (100 mg/kg) in Mice

ParameterValueUnit
Tumor Half-life 28hours
Administration Route i.p. or i.v.-
Data synthesized from available preclinical information.[6]

Visualizations

Idetrexed_Mechanism_of_Action cluster_cell FRα-Overexpressing Cancer Cell Idetrexed Idetrexed trisodium FRa FRα Receptor Idetrexed->FRa Binds TS Thymidylate Synthase (TS) Idetrexed->TS Inhibits Endosome Endosome FRa->Endosome Internalization Endosome->Idetrexed Release dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Inhibition leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: FRα-positive Cancer Cells cell_culture Cell Culture & Expansion start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition & Toxicity endpoint->analysis conclusion Conclusion: Optimal Therapeutic Dose analysis->conclusion

Caption: Xenograft model experimental workflow.

Troubleshooting_Logic start Unexpected Experimental Outcome high_toxicity High Toxicity / Animal Death? start->high_toxicity lack_of_efficacy Lack of Efficacy? start->lack_of_efficacy dose_too_high Reduce Dose / Re-evaluate MTD high_toxicity->dose_too_high Yes vehicle_issue Check Vehicle Toxicity high_toxicity->vehicle_issue No, check vehicle dose_too_low Increase Dose / Optimize Schedule lack_of_efficacy->dose_too_low Yes fra_low Verify FRα Expression lack_of_efficacy->fra_low No, check target admin_error Review Administration Technique vehicle_issue->admin_error Vehicle OK drug_instability Prepare Fresh Drug Formulation fra_low->drug_instability FRα is high tumor_resistance Consider Combination Therapy drug_instability->tumor_resistance Drug is stable

References

Idetrexed trisodium solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Idetrexed trisodium. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BGC 945 trisodium or ONX-0801 trisodium) is a potent and specific inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][4] By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs). This disruption of DNA synthesis induces cell cycle arrest and ultimately leads to "thymineless cell death," a form of apoptosis.[4] Idetrexed is designed to selectively target cancer cells that overexpress the alpha-folate receptor (FRα), as it is transported into these cells via this receptor.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific quantitative solubility data from manufacturers is limited, this compound is typically dissolved in aqueous solutions. For cell culture experiments, sterile phosphate-buffered saline (PBS) or the cell culture medium itself are commonly used as solvents. Some suppliers suggest that for creating concentrated stock solutions, dimethyl sulfoxide (DMSO) can be used, although the maximum solubility should be empirically determined.

Q3: How should this compound be stored?

A3: Proper storage of this compound is critical to maintain its stability and activity. The following storage conditions are recommended:

  • Solid Form: Store desiccated at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[5] Protect from light.

  • Stock Solutions: Prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Once a stock solution is prepared, it is recommended to use it within one month if stored at -20°C and within six months if stored at -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate observed in stock solution or after dilution in media. - The concentration of this compound exceeds its solubility in the chosen solvent or medium.- The pH of the final solution is not optimal for solubility.- Prepare a new stock solution at a lower concentration.- Before adding to culture medium, you can try to pre-warm the medium to 37°C.- Ensure the final concentration in the cell culture medium is within the soluble range. Perform a small-scale test to check for precipitation before treating your experimental plates.
Inconsistent or no observable effect on cells. - Compound Inactivity: The compound may have degraded due to improper storage or handling.- Incorrect Concentration: The final concentration used in the experiment may be too low to elicit a response.- Cell Line Resistance: The cell line may not express sufficient levels of the alpha-folate receptor (FRα) for Idetrexed uptake, or may have other resistance mechanisms.- Ensure that the compound has been stored correctly and that stock solutions are not expired.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Verify the FRα expression status of your cell line. Consider using a positive control cell line known to be sensitive to Idetrexed.
High background cell death in control wells. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1% for DMSO) and non-toxic to your cells. Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.

Data and Protocols

Solubility and Stability Data

Quantitative data on the solubility and stability of this compound in various cell culture media is not extensively published. Researchers are advised to perform their own solubility and stability tests for their specific experimental conditions. A summary of available information is provided below.

ParameterSolvent/MediumConcentration/ConditionValue/Recommendation
Solubility DMSOTo be determinedStart with a low concentration and gradually increase to determine the maximum solubility.
Water/PBSTo be determinedGenerally soluble in aqueous solutions.
Stability (Solid) -20°CLong-termRecommended for storage of several months to years.[5]
4°CShort-termRecommended for storage of several days to weeks.[5]
Stability (Solution) -20°C1 monthUse within this period for optimal activity.
-80°C6 monthsRecommended for longer-term storage of stock solutions.
37°C in MediaTo be determinedStability is expected to decrease at physiological temperatures. It is advisable to prepare fresh dilutions for each experiment.
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Aseptically weigh the required amount of powder.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound (Molecular Weight: 713.58 g/mol ) in the desired volume of sterile DMSO or PBS. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.14 mg of this compound in 1 mL of solvent.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assay using this compound

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound

Idetrexed_Pathway cluster_cell Cancer Cell Idetrexed Idetrexed Trisodium FRa FRα Idetrexed->FRa Uptake TS Thymidylate Synthase (TS) Idetrexed->TS Inhibition FRa->Idetrexed dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP DNA_synthesis DNA Synthesis Inhibition dTMP->DNA_synthesis dNTP_pool dNTP Pool Imbalance dNTP_pool->DNA_synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis (Thymineless Cell Death) Cell_Cycle_Arrest->Apoptosis dUMP_precursor dUMP Precursors dUMP_precursor->dUMP

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_workflow Experimental Workflow start Start: Seed Cells in 96-well Plate overnight Incubate Overnight (37°C, 5% CO₂) start->overnight prep_drug Prepare this compound Serial Dilutions overnight->prep_drug treat_cells Treat Cells with Idetrexed and Vehicle Control prep_drug->treat_cells incubate_treat Incubate for 24, 48, or 72 hours treat_cells->incubate_treat viability_assay Perform Cell Viability Assay incubate_treat->viability_assay read_plate Read Plate (Absorbance/Fluorescence) viability_assay->read_plate analyze_data Analyze Data: Calculate IC₅₀ read_plate->analyze_data

Caption: Workflow for determining the in vitro cytotoxicity of Idetrexed.

References

Technical Support Center: Idetrexed Trisodium In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idetrexed trisodium in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair.[1] By inhibiting TS, Idetrexed disrupts the production of thymidine, a necessary component of DNA, leading to cell death, particularly in rapidly dividing cancer cells. What makes Idetrexed unique is its targeted delivery mechanism. It is designed to be specifically transported into tumor cells that overexpress the alpha-folate receptor (FRα), which is common in various solid tumors, including ovarian cancer. This targeted approach aims to increase the drug's efficacy within the tumor while minimizing toxicity to healthy tissues.[2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C in a dry, dark environment.

  • Long-term (months to years): -20°C in a dry, dark environment.

Stock solutions of this compound should be stored as follows:

  • -80°C: Use within 6 months.

  • -20°C: Use within 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: What administration routes have been used for this compound in preclinical models?

In preclinical studies involving mice, this compound has been successfully administered via both intraperitoneal (IP) and intravenous (IV) injections.[2][3][4]

Q4: What is a typical dose of this compound used in mouse models?

A commonly cited dosage in preclinical mouse models is 100 mg/kg.[2][3][4] At this dose, administered daily for 16 days, studies have reported no significant body weight loss or macroscopic signs of toxicity to major organs.[2][4]

Troubleshooting Guide

Formulation and Administration Issues
Problem Possible Cause Suggested Solution
Precipitation or cloudiness in the solution - Incomplete dissolution.- Exceeded solubility limit.- Use of an inappropriate vehicle.- Low temperature of the solution.- Ensure the powder is fully dissolved by gentle vortexing or agitation. Warming the solution to 37°C may aid dissolution.- Prepare a more dilute solution. Check the certificate of analysis for solubility information in various solvents.- this compound is a water-soluble salt. Use sterile, pyrogen-free vehicles such as Water for Injection, 0.9% Sodium Chloride (normal saline), or Phosphate-Buffered Saline (PBS).- Warm the solution to at least room temperature before administration.
Difficulty in drawing up the solution - High viscosity of the solution.- Small needle gauge.- If a high concentration is leading to viscosity, consider preparing a larger volume of a more dilute solution, if the administration volume is permissible.- Use a larger gauge needle for drawing up the solution and switch to a smaller gauge needle for injection.
Leakage from the injection site - Injection volume is too large for the site.- Needle was not inserted correctly.- Rapid injection rate.- For mice, the maximum recommended subcutaneous injection volume is 10 ml/kg, and for intraperitoneal injection, it is 20 ml/kg. Divide larger volumes into multiple injection sites.- Ensure the needle is fully inserted into the subcutaneous space or peritoneal cavity before depressing the plunger.- Inject the solution slowly and steadily.
In Vivo Observations and Animal Welfare
Problem Possible Cause Suggested Solution
Animal shows signs of distress post-injection (e.g., lethargy, ruffled fur, hunched posture) - Adverse reaction to the compound.- Side effects of thymidylate synthase inhibition.- Improper injection technique causing pain or injury.- Monitor the animal closely. Provide supportive care such as a heat source and easily accessible food and water.- Common side effects of thymidylate synthase inhibitors can include gastrointestinal issues like diarrhea and loss of appetite.[5] Consult with a veterinarian for appropriate supportive care, which may include fluid therapy or dietary adjustments.[6][7][8]- Review and refine your injection technique. Ensure proper restraint to minimize stress and potential for injury.[9][10]
Unexpected weight loss - Reduced food and water intake due to side effects.- Tumor progression.- Systemic toxicity.- Provide highly palatable and easily digestible food. Monitor hydration status and consider subcutaneous fluid administration if necessary.- Regularly measure tumor volume to assess treatment efficacy.- While a 100 mg/kg dose has been reported to be well-tolerated,[2][4] individual animal responses can vary. Consider reducing the dose or the frequency of administration in consultation with your institution's animal care and use committee.
No observable therapeutic effect - Insufficient dose.- Incorrect administration route for the model.- Low or no FRα expression in the tumor model.- Drug degradation.- Consider a dose-escalation study to determine the optimal therapeutic dose for your specific model.- While both IP and IV routes have been used, the pharmacokinetics can differ.[2][3][4] Evaluate if the chosen route is appropriate for achieving sufficient tumor exposure.- Confirm the FRα expression level of your tumor model. Idetrexed's efficacy is dependent on FRα-mediated uptake.- Ensure that this compound has been stored correctly and that the prepared solution is used within its stability window.

Data Summary

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₃₂H₃₀N₅Na₃O₁₀
Molecular Weight 713.58 g/mol
CAS Number 1097638-00-0[11]
Synonyms BGC-945 trisodium, ONX-0801 trisodium[11]
In Vivo Administration Parameters (Mouse Models)
ParameterDetails
Administration Routes Intraperitoneal (IP), Intravenous (IV)[2][3][4]
Reported Dosage 100 mg/kg[2][3][4]
Reported Observations at 100 mg/kg No significant body weight loss or macroscopic signs of toxicity to major organs with daily administration for 16 days.[2][4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for the reconstitution of lyophilized this compound powder for in vivo injection.

Materials:

  • Vial of lyophilized this compound

  • Sterile, pyrogen-free vehicle (e.g., Water for Injection, 0.9% Sodium Chloride, or PBS)

  • Sterile syringes and needles

  • Alcohol wipes

  • Vortex mixer (optional)

Procedure:

  • On a clean surface, assemble all necessary materials.

  • Wipe the rubber stoppers of the this compound vial and the vehicle vial with an alcohol wipe and allow them to air dry.

  • Using a sterile syringe, draw up the required volume of the vehicle to achieve the desired final concentration of this compound.

  • Slowly inject the vehicle into the vial of lyophilized this compound, directing the stream against the side of the vial to facilitate dissolution.

  • Gently swirl or roll the vial to dissolve the powder. If necessary, the vial can be gently vortexed. Avoid vigorous shaking to prevent foaming.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.

  • For stock solutions that will be stored, use a sterile syringe to aliquot the solution into sterile cryovials.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (e.g., 25-27 gauge)

  • Animal restraint device (optional)

Procedure:

  • Ensure the this compound solution is at room temperature.

  • Properly restrain the mouse. The mouse should be held securely with its head tilted slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated. If fluid or air is aspirated, withdraw the needle and re-insert at a different site with a new needle.

  • Slowly and steadily inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or leakage from the injection site.

Visualizations

Idetrexed_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell Idetrexed Idetrexed FRa Folate Receptor α (FRα) Idetrexed->FRa Binds Idetrexed_internalized Idetrexed (intracellular) FRa->Idetrexed_internalized Internalization TS Thymidylate Synthase (TS) dTMP dTMP dUMP dUMP dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Idetrexed_internalized->TS Inhibits

Caption: Mechanism of action of Idetrexed.

Troubleshooting_Workflow start In Vivo Experiment Start prep Prepare Idetrexed Trisodium Solution start->prep check_sol Solution Clear? prep->check_sol troubleshoot_sol Troubleshoot Formulation check_sol->troubleshoot_sol No administer Administer to Animal check_sol->administer Yes troubleshoot_sol->prep monitor Monitor Animal Response administer->monitor adverse_event Adverse Event? monitor->adverse_event troubleshoot_animal Provide Supportive Care & Adjust Protocol adverse_event->troubleshoot_animal Yes efficacy Therapeutic Effect? adverse_event->efficacy No troubleshoot_animal->monitor troubleshoot_efficacy Review Dose, Route, & Model efficacy->troubleshoot_efficacy No end Experiment End efficacy->end Yes troubleshoot_efficacy->start

Caption: Troubleshooting workflow for Idetrexed delivery.

References

Minimizing off-target effects of Idetrexed trisodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Idetrexed trisodium, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] By inhibiting TS, Idetrexed leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Q2: How does this compound achieve its selectivity for cancer cells?

A2: this compound's selectivity is primarily achieved through its targeted uptake via the folate receptor alpha (FRα), which is overexpressed on the surface of various solid tumors, including ovarian, endometrial, and triple-negative breast cancer, while having limited expression in normal tissues.[3][4][5] Unlike traditional antifolates, Idetrexed has a significantly lower affinity for the reduced folate carrier (RFC), a transporter ubiquitously expressed in normal cells.[5] This dual-targeting mechanism ensures that Idetrexed preferentially accumulates in and exerts its cytotoxic effects on cancer cells, thereby minimizing exposure and toxicity to healthy tissues.

Q3: What are the known on-target and potential off-target effects of this compound?

A3: The primary on-target effect is the inhibition of thymidylate synthase in FRα-positive cancer cells, leading to "thymineless death."[1]

Potential off-target effects , while minimized by its targeted design, could theoretically include:

  • Inhibition of TS in normal tissues with low FRα expression: Although uptake is significantly lower than in FRα-high cells, some level of uptake and subsequent TS inhibition in normal tissues could occur.

  • Interaction with other folate-dependent enzymes: While designed for TS, interaction with other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), could be a potential off-target effect, though Idetrexed is expected to be highly selective.

  • Kinase inhibition: As with many small molecule inhibitors, off-target kinase inhibition is a theoretical possibility that should be assessed in comprehensive screening panels.

  • Toxicity in tissues with RFC expression: Despite its low affinity, very high concentrations of Idetrexed might lead to some uptake via RFC in normal tissues, potentially causing toxicity.

Phase 1 clinical trial data for Idetrexed (also known as CT900) indicated that the most common treatment-related adverse events were fatigue, nausea, diarrhea, cough, anemia, and pneumonitis, which were predominantly mild to moderate (grade 1 and 2).[6] Notably, classical toxicities associated with non-targeted TS inhibitors, such as severe myelosuppression, were not prominent, suggesting a favorable off-target profile.[7]

Q4: How can I assess the expression of FRα in my experimental model?

A4: The most common method to assess FRα expression is through immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8][9][10] This technique allows for the visualization and semi-quantitative scoring of FRα protein levels and localization (membranous vs. cytoplasmic). For in vitro studies, flow cytometry or Western blotting can be used to quantify FRα expression in cell lines. A detailed protocol for IHC is provided in the "Experimental Protocols" section.

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[11] The compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[11] Always refer to the manufacturer's specific instructions for handling and storage.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High cytotoxicity in FRα-negative control cell lines 1. Off-target uptake via RFC at high concentrations. 2. Non-specific cytotoxicity. 3. Contamination of cell culture.1. Perform a dose-response experiment to determine the IC50. If cytotoxicity is only observed at very high concentrations, it may be due to RFC-mediated uptake. Consider using cell lines with varying RFC expression levels for comparison. 2. Assess cell viability using multiple assay formats (e.g., metabolic vs. membrane integrity assays) to rule out assay-specific artifacts. 3. Perform routine mycoplasma testing and ensure aseptic cell culture techniques.
Inconsistent results between experiments 1. Variation in FRα expression levels between cell passages. 2. Inconsistent drug preparation and administration. 3. Fluctuation in cell seeding density.1. Regularly verify FRα expression in your cell lines, especially after multiple passages. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure accurate and consistent pipetting. 3. Optimize and standardize cell seeding density for your assays to ensure cells are in the exponential growth phase during treatment.
Low or no cytotoxicity in FRα-positive cell lines 1. Low level of FRα expression. 2. Impaired drug uptake or efflux. 3. Drug degradation. 4. Resistance mechanisms (e.g., upregulation of TS).1. Confirm FRα expression levels using a validated method (see Experimental Protocols). 2. Investigate the expression and activity of drug efflux pumps. 3. Ensure proper storage and handling of this compound. 4. Measure TS expression and activity levels pre- and post-treatment.
High background staining in FRα IHC 1. Non-specific antibody binding. 2. Endogenous peroxidase activity. 3. Improper tissue fixation.1. Optimize primary antibody concentration and incubation time. Use a negative control reagent (isotype control) to assess non-specific binding. 2. Ensure adequate blocking of endogenous peroxidases. 3. Follow standardized tissue fixation protocols (e.g., 10% neutral-buffered formalin).

Data Presentation

Table 1: In Vitro Cytotoxicity of Idetrexed in Human Cancer Cell Lines

Cell LineCancer TypeFRα ExpressionIC50 (µM)
A431Epidermoid CarcinomaLow6.6[1][2]
A431-FBPEpidermoid Carcinoma (FRα transfected)High0.0011[1][2]
KBCervical CarcinomaHigh0.0033[1][2]
IGROV-1Ovarian CarcinomaHigh0.090[1][2]
JEG-3ChoriocarcinomaHigh0.32[1][2]

Table 2: Common Treatment-Related Adverse Events from Phase 1 Clinical Trial of Idetrexed (CT900)

Adverse EventGrade 1-2 Frequency (%)Grade 3-4 Frequency (%)
FatiguePredominantly Grade 1-2Not specified
NauseaPredominantly Grade 1-2Not specified
DiarrheaPredominantly Grade 1-2Not specified
CoughPredominantly Grade 1-2Not specified
AnemiaPredominantly Grade 1-2Not specified
PneumonitisPredominantly Grade 1-2Not specified
Data from the Phase 1 trial of CT900 (Idetrexed) in 109 patients. The most common adverse events were predominantly grade 1 and 2.[6]

Experimental Protocols

Protocol 1: Immunohistochemical (IHC) Staining for Folate Receptor Alpha (FRα)

Objective: To determine the expression and localization of FRα in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., Diva Decloaker, 10X)

  • Primary antibody: Mouse anti-human FRα monoclonal antibody

  • Negative control reagent: Mouse IgG1/kappa isotype control

  • Secondary antibody: Rabbit anti-mouse

  • HRP-labeled polymer

  • DAB chromogen and substrate buffer

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a validated antigen retrieval solution according to the manufacturer's instructions (e.g., water bath at 95±2°C for 40 minutes).

    • Allow slides to cool for 20 minutes.

  • Staining:

    • Equilibrate all reagents to room temperature.

    • Block endogenous peroxidase activity according to the kit instructions.

    • Incubate sections with the primary anti-FRα antibody or negative control reagent for the optimized time and concentration.

    • Rinse with buffer.

    • Incubate with the secondary antibody.

    • Rinse with buffer.

    • Incubate with the HRP-labeled polymer.

    • Rinse with buffer.

  • Detection:

    • Prepare the DAB working solution by mixing the chromogen and substrate buffer.

    • Incubate sections with the DAB solution until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Interpretation:

  • Evaluate membrane staining intensity (negative, weak, moderate, strong) and the percentage of positive tumor cells.

Protocol 2: In Vitro Thymidylate Synthase (TS) Activity Assay

Objective: To measure the enzymatic activity of TS in cell lysates and assess the inhibitory potential of this compound.

Materials:

  • Cell lysis buffer (e.g., 50mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • [5-³H]dUMP (tritiated deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate (CH₂-THF) cofactor

  • Activated charcoal suspension in trichloroacetic acid

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).

    • Determine protein concentration of the lysate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and CH₂-THF in a suitable buffer.

    • For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound before adding the substrates.

    • Initiate the reaction by adding the final substrate and incubate at 37°C for a defined period.

  • Reaction Termination and Separation:

    • Stop the reaction by adding the activated charcoal suspension. This will bind the unreacted [5-³H]dUMP.

    • Centrifuge to pellet the charcoal.

  • Measurement of Radioactivity:

    • Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the rate of dTMP formation based on the amount of tritium released per unit time and protein concentration.

  • For inhibition studies, plot the percentage of TS activity versus the log of Idetrexed concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm FRa Folate Receptor α (FRα) (Overexpressed in Cancer) Idetrexed Idetrexed FRa->Idetrexed RFC Reduced Folate Carrier (RFC) (Ubiquitous) RFC->Idetrexed TS Thymidylate Synthase (TS) Idetrexed->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to Idetrexed_ext Idetrexed (extracellular) Idetrexed_ext->FRa High Affinity Idetrexed_ext->RFC Low Affinity Experimental_Workflow cluster_0 On-Target Effect Assessment cluster_1 Off-Target Effect Assessment Cell_Culture_On Culture FRα-positive and FRα-negative cells Treatment_On Treat with Idetrexed (dose-response) Cell_Culture_On->Treatment_On Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_On->Viability_Assay TS_Assay Thymidylate Synthase Activity Assay Treatment_On->TS_Assay IC50_On Determine IC50 values Viability_Assay->IC50_On TS_Inhibition Confirm TS inhibition TS_Assay->TS_Inhibition Cell_Culture_Off Culture relevant cell lines (e.g., normal cells, RFC-high cells) Treatment_Off Treat with Idetrexed (dose-response) Cell_Culture_Off->Treatment_Off Viability_Assay_Off Cell Viability Assay Treatment_Off->Viability_Assay_Off Kinase_Panel Kinase Inhibition Panel Treatment_Off->Kinase_Panel DHFR_Assay DHFR Activity Assay Treatment_Off->DHFR_Assay IC50_Off Determine IC50 values Viability_Assay_Off->IC50_Off

References

Technical Support Center: Idetrexed Trisodium Efficacy in Low FRα Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idetrexed trisodium, particularly in experimental models with low folate receptor alpha (FRα) expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BGC 945, ONX-0801, or CT900) is a potent, second-generation small-molecule inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[3] By inhibiting TS, Idetrexed leads to a depletion of dTMP, which in turn causes DNA damage and triggers cell death.[3][4] A key feature of Idetrexed is its selective targeting of cancer cells that overexpress the alpha-folate receptor (FRα).[1][2][3] Idetrexed has a high affinity for FRα, which mediates its entry into tumor cells, while having a low affinity for the reduced folate carrier (RFC), the primary transporter for folates in normal tissues.[3][5] This targeted delivery mechanism aims to concentrate the drug in cancer cells, thereby enhancing its anti-tumor activity and reducing systemic toxicity.[5]

Q2: Why is the efficacy of this compound dependent on FRα expression?

The selective uptake of this compound into cancer cells is primarily mediated by FRα.[3][5] Clinical studies have demonstrated a strong correlation between the level of FRα expression and the clinical response to Idetrexed.[5] In a Phase I study, patients with high or medium FRα-expressing platinum-resistant ovarian cancer had an overall response rate of 36%, whereas patients with low or no FRα expression had a response rate of only 7.7%.[2][5] This highlights the critical role of FRα in achieving therapeutic concentrations of Idetrexed within the target cells.

Q3: What are the known IC50 values for this compound in various cancer cell lines?

The half-maximal inhibitory concentration (IC50) of Idetrexed is highly dependent on the FRα expression status of the cancer cell line. The following table summarizes reported IC50 values for Idetrexed (BGC 945) in several human cancer cell lines.

Cell LineCancer TypeFRα Expression StatusIdetrexed (BGC 945) IC50
A431Epidermoid CarcinomaLow/Negative6.6 µM[6]
A431-FBPEpidermoid CarcinomaTransfected to overexpress FRα1.1 nM[6]
KBCervical CarcinomaHigh3.3 nM[6]
IGROV-1Ovarian CarcinomaHigh90 nM[6]
JEG-3ChoriocarcinomaHigh0.32 µM[6]

Troubleshooting Guide: Low Efficacy in FRα-Low Cells

This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in cell lines with low FRα expression and provides actionable troubleshooting steps.

Problem: this compound shows minimal cytotoxic effect in my low FRα expressing cancer cell line.

Below is a decision tree to help troubleshoot this issue.

TroubleshootingWorkflow start Start: Low Idetrexed Efficacy in FRα-Low Cells q1 1. Confirm FRα Expression Level start->q1 q1_yes FRα is confirmed low/negative. q1->q1_yes Yes q1_no FRα level is higher than expected or unknown. q1->q1_no No q2 2. Investigate FRα-Independent Resistance Mechanisms q1_yes->q2 sol1 Action: Quantify FRα expression using IHC, flow cytometry, or Western blot. Compare with positive and negative controls. q1_no->sol1 sol1->q1 q2_a A. Elevated Thymidylate Synthase (TS) levels? q2->q2_a Check A q2_b B. Altered intracellular drug metabolism? q2->q2_b Check B q2_c C. Alternative drug efflux pumps? q2->q2_c Check C sol2_a Action: Measure TS protein levels (Western blot) or gene expression (qPCR). q2_a->sol2_a sol2_b Action: Assess polyglutamylation efficiency if applicable to the specific antifolate. q2_b->sol2_b sol2_c Action: Evaluate expression of ABC transporters (e.g., MRPs, BCRP). q2_c->sol2_c q3 3. Consider Experimental Optimization sol2_a->q3 sol2_b->q3 sol2_c->q3 q3_a A. Is the drug concentration and exposure time adequate? q3->q3_a Check A q3_b B. Is the cell viability assay sensitive enough? q3->q3_b Check B q3_c C. Is the drug stable in the culture medium? q3->q3_c Check C sol3_a Action: Perform a dose-response and time-course experiment. q3_a->sol3_a sol3_b Action: Use a more sensitive assay (e.g., ATP-based luminescence vs. colorimetric). q3_b->sol3_b sol3_c Action: Check for drug degradation; prepare fresh solutions. q3_c->sol3_c q4 4. Explore Efficacy Enhancement Strategies sol3_a->q4 sol3_b->q4 sol3_c->q4 q4_a A. Combination Therapy? q4->q4_a Explore A q4_b B. Modulate FRα expression? q4->q4_b Explore B sol4_a Action: Co-administer with a PARP inhibitor (e.g., Olaparib). q4_a->sol4_a sol4_b Action: Treat with agents known to upregulate FRα (experimental). q4_b->sol4_b end End: Refined Experimental Approach sol4_a->end sol4_b->end FRa_Signaling cluster_membrane Cell Membrane FRa FRα GP130 GP130 FRa->GP130 Associates with LYN LYN Kinase FRa->LYN Activates JAK JAK GP130->JAK Activates ERK ERK1/2 LYN->ERK Activates Folate Folate Folate->FRa Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes pERK pERK1/2 ERK->pERK pERK->Proliferation Promotes Idetrexed_MOA cluster_cell FRα-High Cancer Cell FRa FRα Endosome Endosome FRa->Endosome Internalization Idetrexed_int Idetrexed (intracellular) Endosome->Idetrexed_int Release into cytoplasm TS Thymidylate Synthase (TS) dUMP dUMP Apoptosis Apoptosis TS->Apoptosis Inhibition leads to dTMP dTMP dUMP->dTMP Conversion DNA DNA Synthesis & Repair dTMP->DNA Idetrexed_ext Idetrexed (extracellular) Idetrexed_ext->FRa High-affinity binding Idetrexed_int->TS Inhibits

References

Validation & Comparative

A Comparative Guide to Idetrexed Trisodium and Other Thymidylate Synthase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between thymidylate synthase (TS) inhibitors is critical for advancing cancer therapy. This guide provides an objective comparison of Idetrexed trisodium against other notable TS inhibitors—Pemetrexed, Raltitrexed, and 5-Fluorouracil (5-FU)—supported by experimental data, detailed protocols, and pathway visualizations.

Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Its inhibition leads to "thymineless death" in rapidly dividing cancer cells, making it a well-established target for cancer chemotherapy.[2] This guide delves into the comparative efficacy, mechanisms of action, and experimental considerations for this compound and its counterparts.

Mechanism of Action and Cellular Uptake

A key differentiator among these inhibitors lies in their mechanism of cellular entry and their affinity for thymidylate synthase.

Idetrexed (BGC 945) is a novel, potent TS inhibitor that exhibits a high affinity for the alpha-folate receptor (α-FR).[3] This receptor is frequently overexpressed on the surface of various solid tumors, including ovarian, endometrial, and triple-negative breast cancers, while having limited expression in normal tissues.[4][5] This targeted uptake mechanism contributes to Idetrexed's selective accumulation in cancer cells, potentially leading to a wider therapeutic window and reduced systemic toxicity.[6]

Pemetrexed is a multi-targeted antifolate that not only inhibits TS but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes involved in purine and pyrimidine synthesis.[7][8][9] Its entry into cells is primarily mediated by the reduced folate carrier (RFC).[7]

Raltitrexed is a specific TS inhibitor that also utilizes the RFC for cellular uptake.[2][10] Once inside the cell, it undergoes polyglutamylation, a process that enhances its intracellular retention and inhibitory potency against TS.[2]

5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for decades, is a prodrug that must be intracellularly converted to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1][11][12] FdUMP then forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis.[1][12]

The following diagram illustrates the generalized signaling pathway of thymidylate synthase inhibition.

G cluster_cell Cancer Cell cluster_inhibitors TS Inhibitors dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Depletion leads to TS->dTMP Catalyzes conversion Idetrexed Idetrexed Idetrexed->TS Inhibition Pemetrexed Pemetrexed Pemetrexed->TS Inhibition Raltitrexed Raltitrexed Raltitrexed->TS Inhibition FdUMP FdUMP (active form of 5-FU) FdUMP->TS Inhibition

Figure 1: Generalized signaling pathway of thymidylate synthase inhibition.

Comparative Performance Data

The following tables summarize key quantitative data for this compound and other TS inhibitors. Direct head-to-head comparisons in the same experimental settings are limited in the literature; therefore, data from various sources are presented.

Table 1: Enzymatic Inhibition of Thymidylate Synthase
InhibitorKi (nM)Source(s)
This compound1.2[13]
Pemetrexed1.3
Raltitrexed1.4
FdUMP (from 5-FU)0.3-1.0

Note: Ki values can vary depending on the assay conditions and the source of the enzyme.

Table 2: In Vitro Cytotoxicity (IC50) in Selected Cancer Cell Lines
InhibitorCell LineIC50 (nM)Source(s)
This compoundA431-FBP (α-FR high)1.1[13]
IGROV-1 (ovarian)90[13]
PemetrexedH2009 (NSCLC)~100
RaltitrexedL1210 (leukemia)9
5-FluorouracilHCT116 (colorectal)~5,000

Note: IC50 values are highly dependent on the cell line, exposure time, and assay method.

Table 3: In Vivo Efficacy in Xenograft Models
InhibitorTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Source(s)
This compoundOvarian Cancer100 mg/kg, daily for 16 daysSignificant tumor growth delay[13]
PemetrexedNSCLC150 mg/kg, twice a weekSignificant tumor growth inhibition[9]
RaltitrexedColorectal11.5 mg/kgSignificant tumor growth delay[10]
5-FluorouracilColorectal25 mg/kg26.36% TGI[14]

Note: TGI values and efficacy are dependent on the tumor model, drug dose and schedule, and study duration.

Table 4: Clinical Efficacy in Colorectal Cancer (Metastatic Setting)
InhibitorTreatment RegimenObjective Response Rate (ORR)Source(s)
IdetrexedN/A for colorectal cancer (Phase I in ovarian)36% (in α-FR high ovarian cancer)[5]
PemetrexedMonotherapy (salvage)0% (43.4% stable disease)[6]
Combination with S-1 + bevacizumab1.14% (61.9% DCR)[15]
RaltitrexedCombination with oxaliplatin (first-line)59%[16]
Combination with S-1 + bevacizumab (refractory)7.0% (65.1% DCR)[12]
5-FluorouracilCombination with leucovorin (first-line)10-15% (as monotherapy)

Note: ORR can vary significantly based on the line of therapy, patient population, and combination agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of thymidylate synthase inhibitors.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (CH2H4F) to dihydrofolate (DHF) during the synthesis of dTMP.

Materials:

  • Recombinant human thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2H4F)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM dithiothreitol)

  • Test inhibitors (Idetrexed, Pemetrexed, Raltitrexed, FdUMP)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing dUMP and CH2H4F at desired concentrations.

  • Add varying concentrations of the test inhibitor to the wells of the 96-well plate. Include a control group with no inhibitor.

  • Initiate the reaction by adding the recombinant human thymidylate synthase to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction velocity against the inhibitor concentration.

  • The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control group.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.

G start Start cell_culture Cancer Cell Culture (e.g., HCT116) start->cell_culture inoculation Subcutaneous Inoculation into Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring (Volume Measurement) inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., IV, IP, Oral) randomization->treatment monitoring Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis (TGI, Statistical Analysis) endpoint->analysis end End analysis->end

Figure 2: General workflow for an in vivo tumor xenograft study.

Materials and Animals:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Test inhibitor and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected human cancer cells under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a suitable medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration: Administer the test inhibitor and vehicle control to the respective groups according to the planned dosing schedule, route (e.g., intravenous, intraperitoneal, oral), and duration.

  • Continued Monitoring: Continue to measure tumor volume and mouse body weight regularly throughout the study. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. Perform statistical analysis to determine the significance of the observed antitumor effects.

Conclusion

This compound presents a promising profile as a thymidylate synthase inhibitor, distinguished by its targeted delivery via the α-folate receptor. This targeted approach may offer advantages in terms of efficacy and reduced toxicity compared to less specific inhibitors. However, direct comparative preclinical and clinical data against other TS inhibitors in the same models and patient populations are needed for a definitive assessment. Pemetrexed's multi-targeted mechanism, Raltitrexed's potent and specific TS inhibition, and 5-FU's long-standing clinical use each present their own set of advantages and disadvantages. The choice of inhibitor for further research and development will depend on the specific cancer type, its molecular characteristics (such as α-FR expression), and the desired therapeutic strategy. The experimental protocols provided in this guide offer a foundation for conducting rigorous comparative studies to further elucidate the relative merits of these important anticancer agents.

References

A Comparative Guide: Idetrexed Trisodium vs. Pemetrexed in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Idetrexed trisodium and pemetrexed, two antifolate agents with applications in oncology. The following sections detail their mechanisms of action, present available quantitative data from in vitro and in vivo lung cancer models, and outline the experimental protocols used in these studies.

Introduction and Mechanisms of Action

This compound (BGC 945, ONX 0801) is a next-generation, potent thymidylate synthase (TS) inhibitor.[1] Its novelty lies in its selective targeting of cancer cells that overexpress the alpha-folate receptor (FRα).[1] FRα is a glycoprotein with limited expression in normal tissues but is frequently overexpressed in various solid tumors, including non-small cell lung cancer.[1] Idetrexed has a high affinity for FRα and a low affinity for the reduced folate carrier (RFC), the primary uptake route for many antifolates, including pemetrexed, in normal tissues. This selective uptake mechanism is designed to concentrate the drug in tumor cells, thereby enhancing its therapeutic index and minimizing off-target toxicity.[2] Once inside the cancer cell, Idetrexed inhibits thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines, leading to the disruption of DNA synthesis and repair, and ultimately, apoptosis.

Pemetrexed , marketed as Alimta®, is a multi-targeted antifolate that has been a standard-of-care in the treatment of non-squamous non-small cell lung cancer (NSCLC) for many years.[3] Unlike the highly targeted Idetrexed, pemetrexed enters cells primarily through the ubiquitously expressed reduced folate carrier (RFC).[4] Intracellularly, it is converted to its active polyglutamated form, which inhibits not only thymidylate synthase (TS) but also other key enzymes in the purine and pyrimidine synthesis pathways, namely dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[4][5][6][7] By disrupting these multiple pathways, pemetrexed effectively halts the synthesis of DNA and RNA precursors, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Mechanism_of_Action_Comparison cluster_Idetrexed This compound cluster_Pemetrexed Pemetrexed Idetrexed Idetrexed FRa Folate Receptor α (FRα) (Overexpressed on Cancer Cells) Idetrexed->FRa Selective Uptake Idetrexed_in Intracellular Idetrexed FRa->Idetrexed_in TS_I Thymidylate Synthase (TS) Inhibition Idetrexed_in->TS_I DNA_Syn_Block_I DNA Synthesis Blockade TS_I->DNA_Syn_Block_I Apoptosis_I Apoptosis DNA_Syn_Block_I->Apoptosis_I Pemetrexed Pemetrexed RFC Reduced Folate Carrier (RFC) (Ubiquitously Expressed) Pemetrexed->RFC Uptake Pemetrexed_in Intracellular Pemetrexed RFC->Pemetrexed_in Polyglutamation Polyglutamation Pemetrexed_in->Polyglutamation Active_Pemetrexed Active Polyglutamated Pemetrexed Polyglutamation->Active_Pemetrexed TS_P Thymidylate Synthase (TS) Inhibition Active_Pemetrexed->TS_P DHFR_P Dihydrofolate Reductase (DHFR) Inhibition Active_Pemetrexed->DHFR_P GARFT_P Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Active_Pemetrexed->GARFT_P DNA_RNA_Syn_Block_P DNA & RNA Synthesis Blockade TS_P->DNA_RNA_Syn_Block_P DHFR_P->DNA_RNA_Syn_Block_P GARFT_P->DNA_RNA_Syn_Block_P Apoptosis_P Apoptosis DNA_RNA_Syn_Block_P->Apoptosis_P

Caption: Comparative signaling pathways of this compound and pemetrexed.

Quantitative Data Presentation

In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and pemetrexed in various human lung cancer cell lines. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound (BGC 945) in FRα-Overexpressing Cancer Cell Lines

Cell LineHistologyIC50 (nM)
Range in FRα-overexpressing human tumor cell linesVarious, including lung~1 - 300

Note: Specific IC50 values for individual lung cancer cell lines were not detailed in the reviewed literature, but the potent low nanomolar range in FRα-positive lines is noteworthy.

Table 2: IC50 Values of Pemetrexed in Human Lung Cancer Cell Lines

Cell LineHistologyIC50 (µM)Incubation Time (h)
A549Adenocarcinoma1.82 ± 0.1748
A549Adenocarcinoma0.0499 ± 0.02972
A549AdenocarcinomaSimilar to HCC827 and H197572
PC-9Adenocarcinoma0.080 ± 0.005372
PC-9Adenocarcinoma0.206 ± 0.031148
H1975Adenocarcinoma0.080 ± 0.01372
H1975Adenocarcinoma3.37 ± 0.1448
HCC827Adenocarcinoma1.54 ± 0.3048
HCC827AdenocarcinomaSimilar to A549 and H197572
Calu-6Anaplastic CarcinomaSee Figure 1B in source[8]72
H292Mucoepidermoid CarcinomaSee Figure 1B in source[8]72
H322Bronchioalveolar CarcinomaSee Figure 1B in source[8]72
In Vivo Efficacy

This compound (BGC 945): In a study using KB tumor-bearing mice (a human epithelial carcinoma cell line known to overexpress FRα), a single 100 mg/kg intravenous injection of BGC 945 resulted in sustained inhibition of thymidylate synthase in the tumor for at least 72 hours, with minimal effect in normal tissues like the spleen and small bowel. This demonstrates the tumor-selective activity of Idetrexed in an in vivo setting.

Pemetrexed: Pemetrexed has demonstrated efficacy in various non-small cell lung cancer xenograft models, often in combination with other chemotherapeutic agents or targeted therapies. For instance, in an EGFR-mutant lung adenocarcinoma xenograft model (HCC827), pemetrexed administered sequentially with icotinib resulted in significant tumor growth inhibition.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of an anticancer agent in adherent lung cancer cell lines, based on commonly used methodologies.

In_Vitro_Cytotoxicity_Workflow start Start cell_seeding Seed lung cancer cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h drug_treatment Treat cells with serial dilutions of Idetrexed or Pemetrexed incubation_24h->drug_treatment incubation_48_72h Incubate for 48-72 hours drug_treatment->incubation_48_72h viability_assay Assess cell viability (e.g., MTT, CCK-8 assay) incubation_48_72h->viability_assay data_analysis Calculate IC50 values from dose-response curves viability_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity assays.

Detailed Steps:

  • Cell Culture: Human lung cancer cell lines (e.g., A549, PC-9, H1975) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested during their logarithmic growth phase, counted, and seeded into 96-well plates at a density of approximately 2,000-5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment: this compound or pemetrexed is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in culture medium. The medium in the 96-well plates is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle only.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.[4][5][8][9]

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.[4][9] These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

In Vivo Xenograft Study (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of anticancer agents in a lung cancer xenograft mouse model.

In_Vivo_Xenograft_Workflow start Start cell_implantation Subcutaneous or orthotopic implantation of lung cancer cells into immunodeficient mice start->cell_implantation tumor_growth Allow tumors to reach a palpable size cell_implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment_administration Administer Idetrexed, Pemetrexed, or vehicle according to a defined schedule randomization->treatment_administration monitoring Monitor tumor volume, body weight, and animal health treatment_administration->monitoring endpoint Endpoint reached (e.g., tumor size limit, study duration) monitoring->endpoint data_collection Collect tumors and tissues for analysis endpoint->data_collection end End data_collection->end

References

Idetrexed Trisodium vs. Methotrexate: A Comparative Guide for Researchers in Folate Receptor-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Idetrexed trisodium and Methotrexate, focusing on their performance in folate receptor (FR)-positive cells. The following sections detail their mechanisms of action, present comparative experimental data, and outline relevant experimental protocols.

Executive Summary

This compound and Methotrexate are both antifolate chemotherapeutic agents, but they exhibit distinct mechanisms of action and cellular uptake, particularly in the context of folate receptor-expressing cancer cells. Methotrexate, a long-established therapeutic, primarily enters cells via the reduced folate carrier (RFC) and to a lesser extent through the folate receptor, where it inhibits dihydrofolate reductase (DHFR).[1] In contrast, Idetrexed is a potent thymidylate synthase (TS) inhibitor designed for selective targeting of cancer cells that overexpress the alpha-folate receptor (FRα), with significantly lower affinity for the ubiquitous RFC.[2][3] This targeted approach suggests a potential for enhanced efficacy and reduced off-target toxicity for Idetrexed in FRα-positive tumors.

Mechanism of Action and Cellular Uptake

This compound:

Idetrexed is a next-generation antifolate that acts as a specific and potent inhibitor of thymidylate synthase (TS).[4] Its high affinity for FRα allows for targeted delivery to and accumulation within cancer cells overexpressing this receptor.[2][3] Once inside the cell, Idetrexed inhibits TS, an enzyme crucial for the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. By blocking this pathway, Idetrexed leads to a depletion of thymidine, resulting in DNA damage and apoptotic cell death in rapidly dividing cancer cells.[4] A key feature of Idetrexed is its low affinity for the reduced folate carrier (RFC), which is widely expressed in normal tissues. This property is intended to minimize systemic toxicity.[2]

Methotrexate:

Methotrexate is a structural analog of folic acid that enters cells primarily through the reduced folate carrier 1 (RFC1) and, with lower affinity, via the folate receptor.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme that reduces dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] Inhibition of DHFR by Methotrexate leads to a depletion of these precursors, thereby disrupting DNA synthesis and causing cell cycle arrest and apoptosis.[1][5]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and Methotrexate, focusing on their efficacy in folate receptor-positive cell lines and their binding affinities.

Table 1: Comparative Cytotoxicity (IC50) in Folate Receptor-Positive Cell Lines

DrugCell LineFolate Receptor StatusIC50Citation
This compound A431-FBP (FRα-transfected)High1.1 nM[6]
KBHigh3.3 nM[6]
IGROV-1 (Ovarian Cancer)High90 nM[6]
JEG-3 (Choriocarcinoma)High0.32 µM[6]
Methotrexate SKOV-3 (Ovarian Cancer)Moderate/High50 µM[7]
Daoy (Medulloblastoma)-9.5 x 10-2 µM[8]
Saos-2 (Osteosarcoma)-3.5 x 10-2 µM[8]

Note: Direct comparison of IC50 values should be made with caution as the data for the two drugs were generated in different cell lines and potentially under different experimental conditions.

Table 2: Comparative Binding Affinity for Folate Receptors

DrugReceptorBinding Affinity (Kd)Citation
This compound α-Folate Receptor (FRα)Similar to folic acid (reported as 0.01–1 nM)[3][9]
Methotrexate Folate Receptor~20–100 nM[1]

Signaling Pathways and Experimental Workflows

Methotrexate_Pathway cluster_extracellular Extracellular MTX_ext Methotrexate FR FR MTX_ext->FR Lower Affinity RFC1 RFC1 MTX_ext->RFC1 Higher Affinity MTX_int MTX_int FR->MTX_int RFC1->MTX_int DHFR DHFR MTX_int->DHFR Inhibition THF THF DHFR->THF DHF DHF DHF->DHFR Purine_Synth Purine_Synth THF->Purine_Synth Thymidylate_Synth Thymidylate_Synth THF->Thymidylate_Synth DNA_RNA_Synth DNA_RNA_Synth Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Apoptosis Apoptosis DNA_RNA_Synth->Apoptosis Inhibition leads to

Idetrexed_Pathway cluster_extracellular Extracellular Idetrexed_ext Idetrexed FRa FRa Idetrexed_ext->FRa High Affinity Idetrexed_int Idetrexed_int FRa->Idetrexed_int TS TS Idetrexed_int->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA_Synth dTMP->DNA_Synth DNA_Damage DNA_Damage DNA_Synth->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Culture FR-Positive Cancer Cell Line (e.g., IGROV-1, KB) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Prep Prepare Serial Dilutions of Idetrexed and Methotrexate Treatment Treat Cells with Drugs (e.g., 72 hours) Drug_Prep->Treatment Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance Dose_Response Generate Dose-Response Curves Absorbance->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50

Experimental Protocols

1. Cell Culture and Maintenance of Folate Receptor-Positive Cell Lines (e.g., IGROV-1, KB)

  • Cell Lines: IGROV-1 (human ovarian adenocarcinoma) and KB (human oral epidermoid carcinoma) cells, known to express high levels of folate receptors, are suitable for these studies.

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments evaluating folate receptor-dependent uptake, cells can be cultured in folate-free RPMI medium for a period before the experiment.

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Stock solutions of this compound and Methotrexate are prepared in a suitable solvent (e.g., DMSO or sterile water) and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the drug-containing medium is added to each well. Control wells receive medium with the vehicle at the highest concentration used.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard culture conditions.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3. Folate Receptor Binding Affinity Assay (Competitive Binding Assay)

  • Cell Preparation: Folate receptor-positive cells are harvested and washed with a binding buffer (e.g., PBS with 1% BSA).

  • Competitive Binding: A constant concentration of a radiolabeled folate tracer (e.g., [3H]folic acid) is incubated with the cells in the presence of increasing concentrations of unlabeled Idetrexed or Methotrexate.

  • Incubation: The incubation is carried out at 4°C for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: The cells are washed with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant), which reflects the binding affinity of the competitor ligand.

Conclusion

This compound and Methotrexate represent two distinct strategies for targeting folate metabolism in cancer therapy. While Methotrexate has been a cornerstone of chemotherapy for decades, its broad mechanism of action and reliance on the ubiquitous RFC can lead to significant side effects. Idetrexed, with its high selectivity for FRα and potent inhibition of thymidylate synthase, offers a more targeted approach that has shown promise in clinical trials for FRα-overexpressing cancers, such as ovarian cancer. The higher binding affinity of Idetrexed for the folate receptor compared to Methotrexate, coupled with its lower affinity for the RFC, underscores its potential for improved efficacy and a more favorable safety profile in appropriately selected patient populations. Further head-to-head comparative studies in a broader range of FR-positive cancer models are warranted to fully elucidate the relative advantages of each compound.

References

Comparative Analysis of Folate Receptor Alpha (FRα) Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The folate receptor alpha (FRα), a protein overexpressed in a variety of solid tumors—including over 90% of ovarian and endometrial cancers—while having minimal expression in normal tissues, has emerged as a clinically validated and highly promising target for cancer therapy.[1] This differential expression allows for tumor-selective drug delivery, minimizing off-target toxicity. A range of therapeutic modalities have been developed to exploit this target, from small-molecule inhibitors to complex antibody-drug conjugates (ADCs). This guide provides a comparative analysis of Idetrexed, a novel small-molecule inhibitor, against other prominent FRα-targeting agents, with a focus on their mechanisms of action, clinical performance, and experimental methodologies.

Overview of FRα-Targeting Agents

The landscape of FRα-targeted therapies is diverse, with each agent employing a unique strategy to induce cancer cell death. The primary agents discussed in this comparison are Idetrexed, the FDA-approved ADC Elahere® (mirvetuximab soravtansine-gynx), and two other clinical-stage ADCs, MORAb-202 and STRO-002.

FeatureIdetrexed (ALT-107)Elahere® (mirvetuximab soravtansine)MORAb-202STRO-002
Drug Class Small-Molecule Drug ConjugateAntibody-Drug Conjugate (ADC)Antibody-Drug Conjugate (ADC)Antibody-Drug Conjugate (ADC)
Target Folate Receptor α (FRα)Folate Receptor α (FRα)Folate Receptor α (FRα)Folate Receptor α (FRα)
Mechanism/Payload Thymidylate Synthase (TS) InhibitionMicrotubule Inhibitor (DM4)Microtubule Inhibitor (Eribulin)Tubulin Inhibitor (Hemiasterlin derivative)
Key Clinical Trial Phase 1 (CCR3941 Study)[1]Phase 3 (MIRASOL)[2][3]Phase 1/2 (NCT03386942)[4][5]Phase 1 (STRO-002-GM1)[6]
Development Status Phase 2 preparation (2H 2025)[1]FDA Approved[2][3]Phase 2[4]Phase 1[7]

Mechanisms of Action & Signaling Pathways

FRα's role in tumorigenesis is multifaceted. Beyond its canonical function of transporting folate into cells, it can act as a signaling molecule, activating oncogenic pathways like JAK/STAT3 and ERK.[7][8][9] Upon internalization, FRα can also translocate to the nucleus and function as a transcription factor, further promoting cancer cell proliferation.[7][8]

FRa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRa FRα gp130 gp130 FRa->gp130 Interacts with cSrc cSrc FRa->cSrc Interacts with Endosome Endosome/ Potocytosis FRa->Endosome Internalization Folate Folate/ Targeting Agent Folate->FRa Binds JAK JAK gp130->JAK Activates ERK ERK cSrc->ERK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nuclear_pSTAT3 pSTAT3 Dimer pSTAT3->Nuclear_pSTAT3 Dimerizes & Translocates pERK pERK ERK->pERK Gene_Expression Gene Expression (Proliferation, Survival) pERK->Gene_Expression Regulates Endosome->Folate Release Nuclear_FRa Nuclear FRα (Transcription Factor) Endosome->Nuclear_FRa Translocation Nuclear_FRa->Gene_Expression Regulates Nuclear_pSTAT3->Gene_Expression Regulates

Folate Receptor Alpha (FRα) Signaling Pathways
Idetrexed (ALT-107)

Idetrexed is a small-molecule FRα-targeted inhibitor. Its design confers high selectivity for cancer cells overexpressing FRα due to a significantly lower binding affinity for the Reduced Folate Carrier (RFC), which is ubiquitous in normal cells.[1] Once internalized by FRα-expressing cancer cells, Idetrexed inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to cell cycle arrest and apoptosis.[1][10]

Idetrexed_MOA cluster_extracellular Extracellular cluster_cell FRα-Expressing Cancer Cell Idetrexed Idetrexed FRa FRα Receptor Idetrexed->FRa Binds Internalization Receptor-Mediated Endocytosis FRa->Internalization Internalizes Drug TS Thymidylate Synthase (TS) Internalization->TS Inhibits DNA_Synth DNA Synthesis TS->DNA_Synth Required for Apoptosis Cell Death (Apoptosis) DNA_Synth->Apoptosis Blockade leads to

Mechanism of Action of Idetrexed
Antibody-Drug Conjugates (ADCs): Elahere®, MORAb-202, STRO-002

ADCs represent a major class of FRα-targeting agents. They consist of a monoclonal antibody that specifically binds to FRα, connected via a linker to a potent cytotoxic payload. This modular design allows for the targeted delivery of chemotherapy directly to the tumor cell, sparing healthy tissue.

  • Binding: The antibody component of the ADC binds to the FRα on the cancer cell surface.[11]

  • Internalization: The ADC-FRα complex is internalized by the cell.[11][12]

  • Payload Release: Inside the cell, typically within the lysosome, the linker is cleaved, releasing the cytotoxic payload.[11]

  • Cell Death: The payload exerts its cell-killing effect. For Elahere, MORAb-202, and STRO-002, the payloads are potent tubulin inhibitors that disrupt the microtubule network, leading to cell cycle arrest and apoptosis.[4][6][12]

ADC_MOA cluster_extracellular Extracellular cluster_cell FRα-Expressing Cancer Cell ADC Antibody-Drug Conjugate (e.g., Elahere) FRa FRα Receptor ADC->FRa 1. Binding Endosome Endosome FRa->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload (e.g., DM4, Eribulin) Lysosome->Payload 3. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 4. Action Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis Leads to

General Mechanism of Action for FRα-Targeting ADCs

Clinical Data and Performance

Quantitative data from key clinical trials highlight the performance and safety profiles of these agents.

Idetrexed - Phase 1 (CCR3941 Study) Data

This study evaluated Idetrexed in patients with solid tumors, with expansion cohorts in high-grade serous ovarian cancer (HGSOC).[1][13]

ParameterResult
Patient Population Platinum-resistant HGSOC with moderate-to-high FRα expression (N=25)
Objective Response Rate (ORR) 36% (9 of 25 patients)[1][13]
Key Adverse Events Favorable safety profile; most AEs were mild and manageable. Notably, no hematologic toxicity or vision-related side effects were reported.[1]
Elahere® (mirvetuximab soravtansine) - Phase 3 (MIRASOL) Data

The MIRASOL trial was a confirmatory Phase 3 study that led to the full FDA approval of Elahere for FRα-positive, platinum-resistant ovarian cancer.[2][3][5]

ParameterElahere® (N=225)Investigator's Choice Chemotherapy (N=224)
Patient Population FRα-high, platinum-resistant ovarian cancer (1-3 prior lines of therapy)[5]FRα-high, platinum-resistant ovarian cancer (1-3 prior lines of therapy)[5]
Objective Response Rate (ORR) 41.9% - 42%[3][4][5]15.9%[3][5]
Median Duration of Response (DOR) 6.8 - 6.9 months[4][14]4.5 months[4]
Median Progression-Free Survival (PFS) 5.59 - 5.62 months[5][11]3.98 months[5][11]
Median Overall Survival (OS) 16.85 months[3][5]13.34 months[3][5]
Key Grade ≥3 Adverse Events Blurred vision, keratopathy, abdominal pain, fatigue, diarrhea, dry eye, nausea, peripheral neuropathy.[5] Lower rates of severe AEs compared to chemotherapy.[2]-
Boxed Warning Ocular Toxicity[14]-

Clinical-Stage ADCs:

  • MORAb-202: In a Phase 1 expansion in platinum-resistant ovarian cancer, ORRs of 35.4% (at 0.9 mg/kg) and 31.6% (at 1.2 mg/kg) were observed. The most common treatment-emergent adverse event was interstitial lung disease (ILD)/pneumonitis, which was low-grade in most patients.[4][5]

  • STRO-002: In a Phase 1 trial in heavily pretreated ovarian cancer patients, an ORR of 24% was reported.[6] The agent was noted for being well-tolerated, with a potential to overcome the ocular toxicity that is a known issue with other ADCs.[3][8]

Experimental Protocols and Workflows

Protocol: Idetrexed Phase 1b/II IDOL Study (NCT04900673)
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of Idetrexed in combination with the PARP inhibitor olaparib.[10][15]

  • Patient Population: Patients with high-grade serous ovarian cancer refractory to conventional treatment, with documented medium to high FRα expression.[10][15]

  • Methodology: A dose-escalation (Phase 1b) and dose-expansion (Phase 2a) study. Idetrexed is administered intravenously on days 1 and 15 of each cycle, while olaparib is administered orally twice daily on days 1-7 and 15-21.[10] The study aims to determine the maximum tolerated dose (MTD) of the combination and then assess key efficacy endpoints like ORR and PFS.[15]

Protocol: Elahere® Phase 3 MIRASOL Study (NCT04209855)
  • Objective: To compare the efficacy and safety of mirvetuximab soravtansine versus investigator's choice of single-agent chemotherapy.[5]

  • Patient Population: 453 patients with platinum-resistant ovarian cancer whose tumors express high levels of FRα, and who have received one to three prior systemic treatment regimens.[5]

  • Methodology: A randomized, open-label, active-controlled Phase 3 trial. Patients were randomized to receive either Elahere (6 mg/kg adjusted ideal body weight) every 3 weeks or investigator's choice of chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or topotecan). The primary endpoint was progression-free survival, with key secondary endpoints including ORR and overall survival.[5][14]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) FRa_Test FRα Expression Test (e.g., VENTANA FOLR1 Assay) Screen->FRa_Test Consent Informed Consent FRa_Test->Consent Randomize Randomization Consent->Randomize Arm_A Arm A: Investigational Drug (e.g., Elahere) Randomize->Arm_A Arm_B Arm B: Control/Standard Care (e.g., Chemotherapy) Randomize->Arm_B Cycle Administer Treatment (e.g., Q3W Cycles) Arm_A->Cycle Arm_B->Cycle Tumor_Assess Tumor Assessment (e.g., RECIST 1.1) Cycle->Tumor_Assess Periodically Safety_Monitor Safety Monitoring (Adverse Events) Cycle->Safety_Monitor Continuously Data_Analysis Data Analysis (PFS, OS, ORR) Tumor_Assess->Data_Analysis Safety_Monitor->Data_Analysis Endpoint Primary/Secondary Endpoints Met? Data_Analysis->Endpoint

Simplified Clinical Trial Experimental Workflow

Conclusion

The therapeutic landscape for FRα-positive cancers is rapidly evolving, offering new hope for patients with difficult-to-treat malignancies. Elahere has set a new standard of care in platinum-resistant ovarian cancer, demonstrating survival benefits over chemotherapy.[2] Idetrexed presents a compelling alternative with a distinct mechanism of action and a potentially superior safety profile, notably lacking the ocular and hematologic toxicities associated with some ADCs.[1] Meanwhile, next-generation ADCs like MORAb-202 and STRO-002 are exploring different payloads and linker technologies to further optimize the therapeutic window.[4][16] The comparative data suggest that while ADCs have shown significant efficacy, the unique profile of the small-molecule inhibitor Idetrexed warrants its continued development, both as a monotherapy and in combination with other targeted agents like PARP inhibitors.[15] The choice of therapy will increasingly depend on patient-specific factors, including the precise level of FRα expression, prior treatments, and management of potential toxicities.

References

A Head-to-Head Comparison of Idetrexed and Mirvetuximab Soravtansine for FRα-Positive Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for folate receptor alpha (FRα)-positive cancers, particularly platinum-resistant ovarian cancer, is rapidly evolving. Two prominent agents, Idetrexed (formerly known as CT900, BGC 945, ONX-0901) and Mirvetuximab Soravtansine, have demonstrated significant clinical activity. This guide provides an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, clinical trial outcomes, and safety profiles to inform ongoing research and development efforts.

Mechanism of Action: A Tale of Two Strategies

Both Idetrexed and Mirvetuximab Soravtansine target the folate receptor alpha (FRα), a protein highly overexpressed in several epithelial tumors, including over 90% of ovarian cancers, while having limited expression in normal tissues.[1][2] This differential expression makes FRα an attractive target for selective cancer therapy. However, the two drugs employ distinct molecular strategies to induce cancer cell death.

Idetrexed is a small-molecule inhibitor of thymidylate synthase (TS), a crucial enzyme for DNA synthesis.[1][3] Its design allows for selective uptake into FRα-overexpressing cancer cells.[1] Once inside the cell, Idetrexed inhibits TS, leading to a blockade of DNA synthesis and subsequent cancer cell death.[1][4] A key feature of Idetrexed is its low affinity for the Reduced Folate Carrier (RFC), which is expressed in normal cells, thereby minimizing off-target toxicity.[1]

Mirvetuximab Soravtansine is an antibody-drug conjugate (ADC).[5] It consists of a humanized monoclonal antibody that binds with high affinity to FRα, linked to the potent microtubule-disrupting agent DM4, a maytansinoid derivative.[5][6][7] Upon binding to FRα on the tumor cell surface, the ADC-receptor complex is internalized via endocytosis.[6][8] Inside the cell, the linker is cleaved, releasing the cytotoxic DM4 payload.[5][8] DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][8] The released DM4 can also diffuse into neighboring cancer cells, causing bystander killing.[6][9]

Visualizing the Mechanisms

To illustrate these distinct mechanisms, the following diagrams depict the signaling and action pathways for each drug.

Idetrexed_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Idetrexed Idetrexed FRa FRα Receptor Idetrexed->FRa Binding Idetrexed_internalized Internalized Idetrexed FRa->Idetrexed_internalized Uptake TS Thymidylate Synthase (TS) DNA_synthesis DNA Synthesis TS->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Blockade leads to Idetrexed_internalized->TS Inhibition

Caption: Mechanism of action for Idetrexed.

Mirvetuximab_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Mirvetuximab Mirvetuximab Soravtansine (ADC) FRa FRα Receptor Mirvetuximab->FRa Binding ADC_FRa_complex ADC-FRα Complex Endosome Endosome Lysosome Lysosome Endosome->Lysosome Trafficking DM4 DM4 Payload Lysosome->DM4 Payload Release Microtubules Microtubules DM4->Microtubules Disruption CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis ADC_FRa_complex->Endosome Internalization

Caption: Mechanism of action for Mirvetuximab Soravtansine.

Clinical Performance: A Comparative Overview

While no direct head-to-head clinical trials have been published, a comparison of data from their respective clinical studies provides valuable insights into their efficacy and safety.

Efficacy in Platinum-Resistant Ovarian Cancer

The following table summarizes the key efficacy endpoints from clinical trials of Idetrexed and Mirvetuximab Soravtansine in patients with platinum-resistant ovarian cancer (PROC).

Parameter Idetrexed (Phase 1 - CCR3941 Study) [1][2][10]Mirvetuximab Soravtansine (SORAYA - Phase 2) [11][12][13]Mirvetuximab Soravtansine (MIRASOL - Phase 3) [14][15][16][17]
Patient Population Solid tumors, with expansion in HGSOCFRα-high PROC (1-3 prior therapies, all prior bevacizumab)FRα-high PROC (1-3 prior therapies)
Overall Response Rate (ORR) 36% (in HGSOC with moderate to high FRα expression)32.4%42%
Complete Response (CR) Not Reported4.8% (5 patients)5%
Partial Response (PR) Not Reported27.6% (29 patients)Not specified
Median Duration of Response (DoR) Not Reported6.9 monthsNot specified
Median Progression-Free Survival (PFS) Not Reported4.3 months (investigator assessed)5.62 months
Median Overall Survival (OS) Not Reported15.0 months16.46 months
Safety and Tolerability

A comparison of the safety profiles reveals distinct adverse event patterns, reflecting their different mechanisms of action.

Adverse Events (AEs) Idetrexed (Phase 1) [1]Mirvetuximab Soravtansine (SORAYA & MIRASOL) [12][13][17]
Common AEs Mild and manageableBlurred vision, keratopathy, nausea, diarrhea, fatigue[13][17][18]
Grade ≥3 AEs No dose-limiting toxicities reportedBlurred vision (6%), keratopathy (9%)[13]
Key Distinctions Did not exhibit hematologic toxicity or vision-related side effectsOcular toxicities are a known class effect[17]
Dose Reductions due to AEs Not Reported20% (SORAYA)[13]
Treatment Discontinuation due to AEs Not Reported9% (SORAYA)[13]

Experimental Protocols: A Glimpse into the Trials

The clinical evaluation of these drugs followed rigorous protocols to ensure patient safety and data integrity.

Idetrexed Phase 1 Trial (CCR3941 Study)
  • Study Design: A 3+3 dose-escalation design was employed to determine the recommended Phase 2 dose.[19] The study included expansion cohorts in patients with high-grade serous ovarian cancer.[19]

  • Patient Population: Patients with solid tumors, with a focus on those with FRα-overexpressing cancers in the expansion cohorts.[1][19]

  • Dosing and Administration: Idetrexed was administered intravenously. The recommended Phase 2 dose was determined to be 12 mg/m² every 2 weeks.[19]

  • Efficacy Assessment: Tumor responses were evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).

Mirvetuximab Soravtansine SORAYA and MIRASOL Trials
  • Study Design: The SORAYA study was a single-arm, Phase 2 trial.[11][13] The MIRASOL study was a randomized, open-label, Phase 3 trial comparing Mirvetuximab Soravtansine to investigator's choice of chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or topotecan).[17][20][21]

  • Patient Population: Both trials enrolled patients with platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression.[11][21] Patients in the SORAYA trial were required to have had prior bevacizumab treatment.[13]

  • FRα Expression Assessment: FRα positivity was determined using the Ventana FOLR1 (FOLR1-2.1) CDx assay, with "high" expression defined as ≥75% of tumor cells staining with ≥2+ intensity.[21]

  • Dosing and Administration: Mirvetuximab Soravtansine was administered at a dose of 6 mg/kg (adjusted ideal body weight) intravenously every 3 weeks.[21]

  • Primary Endpoints: The primary endpoint for SORAYA was the objective response rate (ORR).[13] For MIRASOL, the primary endpoint was progression-free survival (PFS).[20]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the clinical trials discussed.

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) FRaTesting FRα Expression Testing (e.g., Ventana FOLR1 CDx Assay) PatientScreening->FRaTesting Randomization Randomization (for Phase 3) FRaTesting->Randomization TreatmentArmA Experimental Arm (Idetrexed or Mirvetuximab) Randomization->TreatmentArmA TreatmentArmB Control Arm (Investigator's Choice Chemo) Randomization->TreatmentArmB TreatmentAdministration Treatment Administration & Monitoring TreatmentArmA->TreatmentAdministration TreatmentArmB->TreatmentAdministration EfficacyAssessment Efficacy Assessment (RECIST) TreatmentAdministration->EfficacyAssessment SafetyAssessment Safety Assessment (Adverse Events) TreatmentAdministration->SafetyAssessment DataAnalysis Data Analysis (PFS, OS, ORR, etc.) EfficacyAssessment->DataAnalysis SafetyAssessment->DataAnalysis

Caption: Generalized clinical trial workflow.

Future Directions and Combination Therapies

The promising results from these monotherapy trials have paved the way for exploring combination strategies. Preclinical studies have shown that combining Idetrexed with the PARP inhibitor Olaparib enhances anti-cancer efficacy by more than 20-fold compared to Olaparib alone.[1] This has led to the initiation of the Phase 1b/2 IDOL study to evaluate this combination.[1][4][22] Similarly, Mirvetuximab Soravtansine is being investigated in combination with other agents, including bevacizumab and pembrolizumab.[18][23]

Conclusion

Idetrexed and Mirvetuximab Soravtansine represent significant advancements in the treatment of FRα-positive ovarian cancer. While both leverage the same molecular target, their distinct mechanisms of action result in different efficacy and safety profiles. Idetrexed, a small-molecule TS inhibitor, has shown promising single-agent activity in early-phase trials with a favorable safety profile, notably lacking the hematologic and ocular toxicities sometimes seen with other agents.[1][2] Mirvetuximab Soravtansine, an ADC, has demonstrated a survival benefit in a Phase 3 trial and has established itself as a new standard of care for a subset of patients with platinum-resistant disease.[17] The ongoing research into combination therapies holds the potential to further improve outcomes for patients with this challenging cancer. This comparative guide serves as a resource for the scientific community to understand the current landscape and to inform the design of future studies aimed at optimizing the use of these targeted agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Idetrexed Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Idetrexed trisodium, a potent thymidylate synthase inhibitor used in cancer research. Adherence to these procedures is vital to ensure personnel safety and environmental protection.

Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on established guidelines for the disposal of antineoplastic (chemotherapy) agents, which should be considered hazardous.

I. Immediate Safety Precautions

This compound is an antineoplastic agent and should be handled with extreme care. It is known to cause skin, eye, and respiratory irritation. All handling and disposal activities must be conducted by trained personnel in a designated area.

Personal Protective Equipment (PPE) is mandatory:

PPE ComponentSpecification
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required.
Gown A disposable, lint-free gown with a solid front and back closure.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory A NIOSH-approved respirator (e.g., N95) should be used, especially when handling powders or creating aerosols.

II. Waste Categorization and Segregation

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste is categorized as either "trace" or "bulk" chemotherapy waste.

Waste CategoryDescriptionDisposal Container
Trace Waste Items contaminated with less than 3% of the original drug weight (e.g., empty vials, syringes, IV bags, gloves, gowns, and bench paper).Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste - To Be Incinerated."
Bulk Waste Unused or partially used vials, syringes, IV bags; materials used to clean up spills; and grossly contaminated PPE.Black, puncture-resistant, leak-proof container labeled "Bulk Chemotherapy Waste - Hazardous."

III. Step-by-Step Disposal Protocol

A. Trace Waste Disposal:

  • Segregation: At the point of generation, immediately place all items with trace contamination into the designated yellow chemotherapy waste container.

  • Sharps: All sharps (needles, scalpels) contaminated with this compound must be placed in a yellow, puncture-resistant sharps container specifically labeled for chemotherapy sharps.

  • Container Management: Do not overfill containers. When three-quarters full, securely close and seal the container.

  • Storage: Store sealed containers in a designated, secure area away from general waste.

  • Final Disposal: Arrange for pickup and disposal by a licensed medical or hazardous waste contractor for incineration.[1][2][3]

B. Bulk Waste Disposal:

  • Identification: Any this compound waste exceeding the 3% threshold is considered bulk hazardous waste.[1][4] This includes any material used to clean up a spill.

  • Containment: Carefully place all bulk waste into the designated black hazardous waste container.[1]

  • Labeling: Ensure the container is clearly labeled with "Bulk Chemotherapy Waste - Hazardous" and includes the chemical name (this compound).

  • Storage: Store in a designated, secure hazardous waste accumulation area.

  • Disposal: Disposal must be handled by an EPA-permitted hazardous waste transporter for treatment at an approved facility.[5]

C. Spill Management:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Contain: Use a chemotherapy spill kit to contain the spill. Absorb liquids with pads and cover powders with damp cloths.

  • Clean: Clean the area from the outer edge of the spill inward. Use a detergent solution followed by a thorough rinsing with water.

  • Dispose: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in the black hazardous waste container.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Workflow start Waste Generation is_bulk Is contamination > 3% of original amount? start->is_bulk trace_waste Trace Chemotherapy Waste is_bulk->trace_waste No bulk_waste Bulk Chemotherapy Waste is_bulk->bulk_waste Yes yellow_container Place in Yellow Container (Trace Waste) trace_waste->yellow_container black_container Place in Black Container (Bulk Hazardous Waste) bulk_waste->black_container incineration Incineration yellow_container->incineration hazardous_disposal EPA-Approved Hazardous Waste Facility black_container->hazardous_disposal

Caption: Decision workflow for segregating and disposing of this compound waste.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.